2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-7,9,13H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPKSDQJKYSOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743839 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-22-1 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline core structure is a privileged scaffold in both medicinal chemistry and industrial applications. As a key pharmaceutical intermediate, its derivatives have shown significant potential in the development of novel therapeutics, particularly in the realm of neuroprotective, antioxidant, and anti-inflammatory agents.[1] The unique conformational flexibility imparted by the saturated heterocyclic ring and its methyl substituents makes it a valuable building block for drug discovery programs.[1] Beyond its pharmaceutical importance, this compound and its precursors are utilized as effective antioxidants in the rubber industry.[2] This guide provides a comprehensive overview of the primary synthetic pathways to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, delving into the mechanistic underpinnings and offering detailed, field-proven experimental protocols for researchers, scientists, and professionals in drug development.
Primary Synthesis Pathway: A Two-Step Approach
The most common and industrially relevant synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, via the Doebner-Miller reaction. This is followed by the catalytic hydrogenation of the dihydroquinoline intermediate to yield the desired tetrahydroquinoline, which is subsequently converted to its hydrochloride salt.
Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline via the Doebner-Miller Reaction
The Doebner-Miller reaction, a variation of the Skraup quinoline synthesis, is a robust method for the formation of quinoline derivatives from anilines and α,β-unsaturated carbonyl compounds.[3][4] In the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, aniline is reacted with acetone. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid.[5][6]
Mechanism and Rationale:
The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. One widely accepted pathway involves the acid-catalyzed self-condensation of two acetone molecules to form mesityl oxide (an α,β-unsaturated ketone).[7] Aniline then undergoes a conjugate addition to mesityl oxide, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the dihydroquinoline ring. The acidic catalyst is crucial for promoting both the initial aldol condensation and the subsequent cyclization and dehydration steps.
Caption: Doebner-Miller reaction pathway for dihydroquinoline synthesis.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
-
Materials: Aniline, Acetone, Hydrochloric Acid (concentrated), Sodium Hydroxide, Toluene, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline and concentrated hydrochloric acid is prepared.
-
The mixture is heated to reflux.
-
A solution of acetone in toluene is added dropwise to the refluxing mixture over a period of 2-3 hours. The slow addition is critical to minimize the self-polymerization of acetone, a common side reaction that leads to tar formation.[8]
-
After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and carefully neutralized with a concentrated solution of sodium hydroxide to a basic pH.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous oil.
-
Step 2: Catalytic Hydrogenation of 2,2,4-Trimethyl-1,2-dihydroquinoline
The second step involves the reduction of the double bond within the heterocyclic ring of the dihydroquinoline intermediate to form the fully saturated tetrahydroquinoline. This is most efficiently achieved through catalytic hydrogenation.
Mechanism and Rationale:
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity.[9] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the substrate and the interaction with the catalyst surface. The mechanism involves the adsorption of both hydrogen gas and the dihydroquinoline onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the double bond.
Caption: Workflow for the catalytic hydrogenation step.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline [9]
-
Materials: 2,2,4-trimethyl-1,2-dihydroquinoline, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas supply.
-
Procedure:
-
In a hydrogenation vessel, dissolve 2.0 g (11.5 mmol) of 2,2,4-trimethyl-1,2-dihydroquinoline in 10 ml of ethanol.
-
Carefully add 0.4 g of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with stirring for 7 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a light-brown oil. The reported yield for this step is approximately 89%.[9]
-
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the basic free amine to its more stable and crystalline hydrochloride salt. This is a standard acid-base reaction.
Rationale:
The hydrochloride salt form of an amine is often preferred in pharmaceutical applications due to its increased stability, improved solubility in aqueous media, and ease of handling and purification as a crystalline solid.
Experimental Protocol: Preparation of this compound [10]
-
Materials: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, Isopropanol, Diethyl ether, Hydrogen chloride gas or a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Procedure:
-
Dissolve the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline oil in a minimal amount of a suitable solvent mixture, such as isopropanol-diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution with stirring, or add a solution of HCl in isopropanol or ether dropwise.
-
A white precipitate of the hydrochloride salt will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
-
Alternative Synthesis Strategies & Comparative Analysis
While the Doebner-Miller reaction followed by catalytic hydrogenation is the most established route, other methods have been explored to improve yield, selectivity, and reaction conditions.
| Synthesis Method | Catalyst/Reagents | Key Advantages | Key Disadvantages | Reference(s) |
| Doebner-Miller (Dihydroquinoline step) | Various Brønsted and Lewis acids (e.g., HCl, p-TsOH, SnCl₄) | Well-established, uses readily available starting materials. | Prone to tar/polymer formation, often requires harsh acidic conditions. | [3],[8] |
| Catalytic Hydrogenation (Tetrahydroquinoline step) | Pd/C, H₂ | High yield and selectivity. | Requires specialized hydrogenation equipment and handling of flammable H₂ gas. | [9] |
| Electrocatalytic Hydrogenation | Fluorine-modified cobalt catalyst, H₂O as hydrogen source | Room temperature reaction, uses water as a green hydrogen source, high selectivity. | Requires an electrochemical setup, catalyst preparation may be complex. | [6] |
| Transfer Hydrogenation | Cobalt-amido catalyst, H₃N·BH₃ | High selectivity for 1,2-dihydroquinoline, mild room temperature conditions. | Requires a specific catalyst and stoichiometric reductant. | [11] |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point Analysis: To determine the melting point of the crystalline hydrochloride salt as an indicator of purity.
Conclusion
The synthesis of this compound is a well-documented process that is crucial for both pharmaceutical research and industrial applications. The traditional two-step pathway involving the Doebner-Miller reaction and subsequent catalytic hydrogenation remains a reliable and scalable method. By understanding the underlying mechanisms and carefully controlling the reaction parameters, particularly in the Doebner-Miller step to minimize side reactions, high yields of the desired product can be achieved. Emerging technologies such as electrocatalytic and transfer hydrogenation offer milder and more sustainable alternatives that may become more prevalent in the future. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis and characterization of this important chemical entity.
References
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]3]
-
Wang, L., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 3364.[11]
-
Larsen, R. D., et al. (1981). Method for preparing tetrahydroisoquinolines. U.S. Patent No. 4,251,660. Washington, DC: U.S. Patent and Trademark Office.[10]
-
Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Journal of Molecular Catalysis A: Chemical, 454, 10-18.[2]
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]9]
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6468.[12]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]]
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Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975.[13]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]5]
-
Liu, Y., et al. (2011). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Advanced Materials Research, 233-235, 1374-1377.[7]
- Li, G., et al. (2018). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 20(21), 6842-6846.
-
Wang, H., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 12(1), 605.[6]
-
Sharma, P., & Kumar, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.[4]
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chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the intricate journey of transforming a promising molecule into a safe and effective therapeutic agent, a comprehensive understanding of its physicochemical properties is not merely advantageous—it is fundamental. These intrinsic characteristics are the primary determinants of a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For ionizable molecules, the strategic formation of a salt, such as a hydrochloride, represents a cornerstone of pharmaceutical development, often employed to enhance critical attributes like solubility and stability.
This technical guide offers a detailed exploration of the core physicochemical properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. As a key structural motif in the synthesis of a diverse array of biologically active compounds, a thorough grasp of its properties is indispensable for researchers, medicinal chemists, and professionals in drug development. This document will not only dissect the theoretical underpinnings of these properties but also present standardized methodologies for their empirical determination and critically analyze their far-reaching implications in the pharmaceutical sciences.
Introduction to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its Hydrochloride Salt
The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundational framework for compounds exhibiting a broad spectrum of biological activities, including notable neuroprotective and anti-inflammatory effects.[1][2] The hydrochloride salt of this amine-containing moiety is of particular significance in pharmaceutical applications. The conversion of a basic free amine to its hydrochloride salt is a time-honored and effective strategy to augment aqueous solubility, improve chemical stability, and simplify handling and formulation processes.[3] This transformation imparts an ionic character to the molecule, a modification that can dramatically alter its physicochemical disposition.
Core Physicochemical Properties
A meticulous evaluation of the following physicochemical parameters is a prerequisite for the successful advancement of any active pharmaceutical ingredient (API), including this compound.
Chemical Identity
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₈ClN[6]
-
Molecular Weight: 211.73 g/mol [6]
-
Chemical Structure:
Physical State and Appearance
This compound is typically available as a light blue to blue solid.[6] The macroscopic physical properties of an API are crucial considerations for its handling, processing into various dosage forms, and overall stability.
Melting Point
Table 1: Comparative Physicochemical Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) and Related Structures
| Property | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) | 1,2,3,4-Tetrahydroquinoline |
| Molecular Formula | C₁₂H₁₇N[1] | C₉H₁₁N[7][8] |
| Molecular Weight | 175.27 g/mol [1][9] | 133.19 g/mol [7][8] |
| Appearance | Liquid, Solid, or Semi-solid[9] | Colorless oily liquid[7] |
| Melting Point | Not consistently reported | 20 °C[7] |
| Boiling Point | Not consistently reported | 251 °C[7] |
| pKa | Not available | 5.06[10] |
The capillary melting point method is a standard and widely accepted technique for the precise determination of the melting point of a solid crystalline compound.
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for determining the melting point using the capillary method.
Solubility
Solubility is a cornerstone physicochemical property that directly impacts a drug's bioavailability and formulation possibilities. The hydrochloride salt of an amine is characteristically more soluble in aqueous media than its corresponding free base. A comprehensive solubility profile across a range of physiologically relevant pH values and in various organic solvents is indispensable for rational formulation design.
The shake-flask method remains the definitive technique for determining the equilibrium solubility of a compound, providing a robust and reproducible measure of this critical parameter.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: A procedural diagram for determining equilibrium solubility via the shake-flask method.
Dissociation Constant (pKa)
The pKa is a quantitative measure of the strength of an acid or base in solution. For an amine hydrochloride, the pKa corresponds to the equilibrium constant for the dissociation of the protonated amine (the conjugate acid). This value is of paramount importance as it dictates the ionization state of a drug molecule at various physiological pH levels, which in turn governs its solubility, membrane permeability, and interactions with biological targets.
Potentiometric titration stands as a highly accurate and reliable method for the experimental determination of the pKa of ionizable compounds.
Diagram 3: Workflow for Potentiometric pKa Determination
Caption: A systematic workflow for the determination of pKa by potentiometric titration.
Spectroscopic Profile
A comprehensive spectroscopic characterization is essential for the unambiguous structural elucidation and ongoing quality control of a chemical entity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide an unparalleled level of detail regarding the molecular structure. While specific NMR data for the hydrochloride salt were not found in the conducted searches, existing spectra for the free base can serve as a valuable point of reference.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of the hydrochloride salt is anticipated to exhibit a characteristic broad absorption band corresponding to the N-H⁺ stretching vibration.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is a widely used technique for quantitative analysis.
Implications for Pharmaceutical Development
The physicochemical properties of this compound carry profound implications for its journey through the drug development pipeline.
-
Formulation Strategy: The solubility and stability profiles are pivotal in the rational design of suitable dosage forms, whether for oral or parenteral administration. The selection of appropriate excipients will be dictated by their compatibility with the hydrochloride salt.
-
Pharmacokinetic Behavior: The pKa and lipophilicity (which can be reliably estimated from the molecular structure) will exert a significant influence on the absorption, distribution, and excretion of the compound. The degree of ionization at physiological pH will critically affect its ability to traverse biological membranes.
-
Analytical Methodologies: The spectroscopic data are foundational for the development and validation of robust analytical methods for quality control, stability testing, and quantification in complex biological matrices.
Conclusion
References
A comprehensive list of references is available upon request.
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An In-depth Technical Guide on the Core Mechanism of Action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Foreword
The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure in both industrial and medicinal chemistry. While its primary industrial application has been as a potent antioxidant in materials science, its derivatives have garnered significant attention from researchers and drug development professionals for their therapeutic potential.[1] This guide provides an in-depth exploration of the core mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on its intrinsic antioxidant properties. Furthermore, it delves into the more complex downstream biological effects elucidated through the study of its pharmacologically active derivatives, thereby offering a comprehensive view of the therapeutic promise held by this chemical class.
The 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Scaffold: A Chemical Overview
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine. The hydrochloride salt enhances its solubility in aqueous media, a desirable characteristic for biological studies. The core structure, a hydrogenated quinoline ring, is responsible for its fundamental chemical properties. Industrially, its dihydro- precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is widely used as an antioxidant in rubber and some plastics.[2] In the realm of medicinal chemistry, the tetrahydroquinoline scaffold is valued as a versatile starting point for the synthesis of a wide array of biologically active molecules.[1][3]
Core Mechanism of Action: Potent Antioxidant Activity
The primary and most well-established mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is its ability to function as a potent antioxidant. This activity is intrinsic to the tetrahydroquinoline ring system and is the foundation for its utility in both industrial and biological contexts.
Free Radical Scavenging
The antioxidant effect of tetrahydroquinolines is primarily attributed to their ability to act as free radical scavengers.[4][5] Free radicals, or reactive oxygen species (ROS), are highly reactive molecules with unpaired electrons that can cause significant damage to cellular components, including lipids, proteins, and DNA. This process, known as oxidative stress, is implicated in the pathogenesis of numerous diseases.
The tetrahydroquinoline moiety can donate a hydrogen atom from its secondary amine group to a free radical, thereby neutralizing it. This process is a form of single electron transfer (SET), a predominant mechanism for radical scavenging by these compounds.[1] The resulting tetrahydroquinoline radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chain reactions.
References
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A Technical Guide to the Spectroscopic Characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Introduction
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a range of biological activities including neuroprotective, antioxidant, and anti-inflammatory properties.[1] The hydrochloride salt of this compound is of particular interest in pharmaceutical development due to its improved solubility and stability. A thorough understanding of its structural and electronic properties is paramount for quality control, metabolic studies, and further drug design. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality, reproducible results.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a tetrahydroquinoline core with three methyl groups at positions 2 and 4. The nitrogen atom is protonated, forming a hydrochloride salt. This protonation significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon skeleton and the electronic environment of each nucleus.
¹H NMR Spectroscopy
Expected Chemical Shifts and Rationale:
The proton NMR spectrum will be characterized by signals in both the aromatic and aliphatic regions. The protonation of the nitrogen atom will have a deshielding effect on the neighboring protons, causing their signals to appear at a lower field (higher ppm) compared to the free base.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H | Protons on the benzene ring. |
| N-H | ~5.0 (broad) | Singlet (broad) | 1H | The acidic proton on the nitrogen, often broadened by exchange. |
| C4-H | 3.0 - 3.5 | Multiplet | 1H | Methine proton at a chiral center, coupled to the C3 methylene protons. |
| C3-H₂ | 1.8 - 2.2 | Multiplet | 2H | Diastereotopic methylene protons, coupled to the C4 proton. |
| C2-(CH₃)₂ | 1.3 - 1.6 | Singlet | 6H | Two equivalent methyl groups at the C2 position. |
| C4-CH₃ | 1.2 - 1.5 | Doublet | 3H | Methyl group at the C4 position, coupled to the C4 proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; protic solvents like D₂O or CD₃OD may lead to the exchange of the N-H proton, causing its signal to disappear. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Expected Chemical Shifts and Rationale:
The ¹³C NMR spectrum will provide information about the carbon framework. The protonation at the nitrogen will also influence the chemical shifts of the adjacent carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic C (quaternary) | 140 - 150 | Quaternary carbons of the benzene ring. |
| Aromatic C-H | 115 - 130 | Protonated carbons of the benzene ring. |
| C2 | 55 - 65 | Quaternary carbon adjacent to the nitrogen. |
| C4 | 30 - 40 | Methine carbon. |
| C3 | 40 - 50 | Methylene carbon. |
| C2-(CH₃)₂ | 25 - 35 | Two equivalent methyl carbons at C2. |
| C4-CH₃ | 20 - 30 | Methyl carbon at C4. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the concentration.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Expected Absorption Bands and Rationale:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3200 - 2700 | N⁺-H stretch | Broad, Strong | The broadness is due to hydrogen bonding of the ammonium salt. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2980 - 2850 | Aliphatic C-H stretch | Strong | Stretching vibrations of the C-H bonds in the methyl and methylene groups.[2] |
| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |
| 1470 - 1430 | C-H bend (aliphatic) | Medium | Bending vibrations of the aliphatic C-H bonds. |
| 1350 - 1000 | C-N stretch | Medium-Strong | Stretching vibration of the carbon-nitrogen bond. |
| 850 - 750 | C-H bend (aromatic) | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing: Record the spectrum and perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. For the hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique that will likely show the protonated molecule of the free base.
Expected Fragmentation Pattern:
Under ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base (2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline). The molecular weight of the free base is approximately 175.27 g/mol , so the [M+H]⁺ ion will have an m/z of approximately 176.28.
In a tandem MS (MS/MS) experiment, fragmentation of the [M+H]⁺ ion can be induced. A characteristic fragmentation pathway for tetrahydroquinolines involves the loss of a methyl group.[3]
Figure 2: Proposed primary fragmentation pathway in ESI-MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Parameters:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.
-
-
Data Acquisition: Acquire the mass spectrum. For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and inducing fragmentation.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed structural fingerprint of this pharmaceutically relevant molecule. The protonation of the nitrogen atom in the hydrochloride salt induces characteristic changes in the spectroscopic data, which are predictable and interpretable based on fundamental chemical principles. The protocols outlined in this guide are designed to yield high-quality data, enabling researchers and drug development professionals to confidently identify and characterize this compound.
References
- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
-
SpectraBase. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]
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An In-depth Technical Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Identification, Characterization, and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its hydrochloride salt are heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. This guide provides a comprehensive overview of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on its unambiguous identification through its CAS number, detailed analytical characterization, and its significance as a precursor to compounds with neuroprotective and antioxidant properties. As a senior application scientist, this document is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective study and utilization of this compound.
Section 1: Chemical Identity and Physicochemical Properties
A cornerstone of scientific research is the precise identification of chemical substances. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.
CAS Number Registry:
| Compound Name | CAS Number |
| This compound | 4071-22-1 |
| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) | 4497-58-9 |
The hydrochloride salt is typically utilized to improve the solubility and stability of the parent compound, a common practice in pharmaceutical development.
Core Physicochemical Data:
Below is a summary of the key physicochemical properties of the free base, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, which are crucial for designing experimental protocols and understanding its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| Appearance | Light-brown oil or solid | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Section 2: Analytical Characterization Workflow
The structural elucidation and purity assessment of this compound are critical for its application in research and development. A multi-technique approach is essential for a comprehensive characterization.
Figure 1: A typical workflow for the synthesis and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the molecular structure of this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the quinoline scaffold. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).
-
Aliphatic Protons:
-
A multiplet for the proton at the C4 position.
-
Signals for the diastereotopic protons at the C3 position, likely appearing as complex multiplets.
-
Singlets for the two methyl groups at the C2 position.
-
A doublet for the methyl group at the C4 position.
-
-
N-H Proton: A broad singlet corresponding to the proton on the nitrogen atom, which will be shifted downfield in the hydrochloride salt due to the presence of the acidic proton.
Expected ¹³C NMR Spectral Features:
-
Signals in the aromatic region (typically δ 110-150 ppm) for the carbon atoms of the benzene ring.
-
Aliphatic signals for the C2, C3, and C4 carbons and the three methyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 | N-H | Stretching (secondary amine) |
| ~3000-2850 | C-H | Stretching (aliphatic) |
| ~1600, ~1500, ~1450 | C=C | Aromatic ring stretching |
| ~1380, ~1365 | C-H | Bending (gem-dimethyl) |
The FTIR spectrum of quinoline and its derivatives can be complex in the fingerprint region (below 1500 cm⁻¹), but it provides a unique pattern for identification. The presence of the hydrochloride salt may lead to broadening of the N-H stretching band.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 176.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method is typically employed for compounds of this nature.
Illustrative HPLC Method (requires validation for this specific compound):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for linearity, accuracy, precision, and specificity for this compound.
Section 3: Significance and Applications in Drug Discovery
The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a key building block in the synthesis of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases.
Precursor to Neuroprotective Agents
Derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have demonstrated notable neuroprotective effects in preclinical models. For instance, the synthetic derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown promise in models of Parkinson's disease.[1] Research indicates that these derivatives can mitigate oxidative stress by reducing lipid and protein oxidation products and can also alleviate neuroinflammation mediated by NF-κB.[1] The neuroprotective mechanisms of related dihydroquinoline derivatives have been linked to the inhibition of oxidative stress, which in turn reduces the inflammatory response and apoptosis.
Antioxidant Properties
The tetrahydroquinoline ring system is a well-established antioxidant pharmacophore. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the N-H group to scavenge free radicals, thus breaking the chain reaction of lipid peroxidation. The mechanism of antioxidant action can involve either hydrogen atom transfer (HAT) or single electron transfer (SET). The effectiveness of these compounds as antioxidants is a key factor in their neuroprotective capabilities.
Sources
An In-depth Technical Guide to the Theoretical and Practical Aspects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Preamble: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that constitutes the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this chemical class, the hydrogenated analogue, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, has emerged as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuroprotection and antioxidant therapies.[3] This technical guide provides a comprehensive exploration of the theoretical underpinnings, synthesis, characterization, and potential applications of its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Attributes
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is the salt form of the parent organic base, enhancing its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications. The fundamental properties of the free base are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| Appearance | Light-brown oil (free base) | [4] |
| Storage | Stored in a dark place, sealed in dry conditions, at room temperature. | [3] |
The hydrochloride salt is formed by the protonation of the nitrogen atom in the tetrahydroquinoline ring, which is expected to have a significant impact on its electronic properties and intermolecular interactions.
Theoretical and Computational Elucidation
While specific theoretical studies on this compound are not extensively documented in publicly accessible literature, a robust understanding of its molecular and electronic properties can be extrapolated from computational analyses of structurally similar quinoline derivatives.[5] Methodologies such as Density Functional Theory (DFT) are instrumental in predicting molecular geometry, vibrational frequencies, and electronic characteristics.[5][6]
A common computational approach for quinoline derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a basis set like 6-311+G**, which provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations.[6][7]
Based on studies of similar molecules like 6-methyl-1,2,3,4-tetrahydroquinoline, the following theoretical insights can be inferred for our target compound[7]:
-
Molecular Geometry: The tetrahydroquinoline ring will adopt a non-planar conformation. The presence of the three methyl groups will introduce steric hindrance, influencing the final geometry and bond angles. The gem-dimethyl group at the 2-position will likely lock the adjacent carbon in a specific conformation.
-
Electronic Properties: The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the benzene ring and the nitrogen atom, indicating these are the regions most susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) will likely be distributed over the aromatic ring. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Vibrational Spectra: DFT calculations can predict the vibrational frequencies that correspond to specific bond stretches and bends within the molecule. This theoretical data is invaluable for interpreting experimental infrared (IR) and Raman spectra.
Synthesis and Purification
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is typically achieved through the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[4] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
A well-established protocol for the synthesis of the free base is as follows[4]:
Experimental Protocol:
-
Dissolution: Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.
-
Catalyst Addition: Add 0.4 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Carry out the reaction in a hydrogen atmosphere at 60°C for 7 hours.
-
Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline as a light-brown oil.[4]
Formation of the Hydrochloride Salt
To prepare the hydrochloride salt, the synthesized free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and dried.
Spectroscopic Characterization
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, the aliphatic protons of the tetrahydroquinoline ring, and the protons of the three methyl groups. The chemical shifts will be influenced by the electron-withdrawing effect of the protonated nitrogen. |
| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring, the aliphatic carbons of the tetrahydroquinoline core, and the carbons of the methyl groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (broad, due to the hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. The IR spectrum of 1,2,3,4-tetrahydroquinoline provides a good reference for the fundamental vibrations of the ring system.[8][10] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₂H₁₇N) upon loss of HCl. Fragmentation patterns will be indicative of the loss of methyl groups and cleavage of the tetrahydroquinoline ring.[11] |
Applications in Drug Development
The 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents, primarily due to its established neuroprotective, antioxidant, and anti-inflammatory properties.[3]
Neuroprotective and Antioxidant Potential
Derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline have shown significant promise in preclinical models of neurodegenerative diseases.[3] For instance, the synthetic derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated the ability to mitigate oxidative stress by reducing levels of lipid and protein oxidation products.[3] This antioxidant activity is coupled with an alleviation of NF-κB-mediated neuroinflammation, which has proven effective in protecting dopaminergic neurons in experimental models of Parkinson's disease.[3]
A Versatile Synthetic Intermediate
Beyond its direct therapeutic potential, this compound serves as a versatile building block for the synthesis of more complex molecules. Its chemical structure allows for further functionalization at various positions, enabling the creation of libraries of novel compounds for high-throughput screening in drug discovery campaigns. The tetrahydroquinoline nucleus is a common feature in a wide array of biologically active compounds, making this intermediate highly valuable for medicinal chemists.[1]
Conclusion and Future Perspectives
This compound is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the proven therapeutic potential of its derivatives make it a valuable tool for drug development. Future research should focus on obtaining detailed theoretical and experimental data for the hydrochloride salt itself to provide a more complete understanding of its properties. Furthermore, the exploration of novel derivatives based on this scaffold holds great promise for the discovery of new treatments for a range of diseases, particularly those linked to oxidative stress and inflammation.
References
-
Arjunan, V., et al. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853-9. Available from: [Link]
-
Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available from: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]
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2,2,4-Trimethyl-1,2-dihydroquinoline. PubChem. Available from: [Link]
-
Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]
-
Structures of quinoline and 8-substituted quinolines. ResearchGate. Available from: [Link]
-
1,2,3,4-Tetrahydroquinoline. PubChem. Available from: [Link]
-
The structures of the substituted quinolines. ResearchGate. Available from: [Link]
-
Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available from: [Link]
-
Plausible mechanism for synthesis of multi substituted quinolines. ResearchGate. Available from: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]
-
2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link]
-
Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Available from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available from: [Link]
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available from: [Link]
-
Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]
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- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile heterocyclic building block in organic synthesis. The document delves into its physicochemical properties, preparation, and key applications, with a focus on derivatization reactions crucial for drug discovery and medicinal chemistry. Detailed, field-proven protocols for the synthesis of the parent free base and its subsequent N-alkylation and N-arylation are presented, supported by mechanistic insights to explain the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of THQ have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][2] The specific compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, with its defined stereochemistry and substitution pattern, serves as a valuable starting material for creating libraries of novel compounds for pharmacological screening.
Its hydrochloride salt is often used for its superior stability and ease of handling compared to the free base, which can be an oil.[4] Amine hydrochlorides are crystalline solids that are generally more stable and less susceptible to aerial oxidation.[5] Their enhanced water solubility can also be advantageous in certain applications, particularly in pharmaceutical formulations.[6][7] This guide will focus on the practical use of the hydrochloride salt in key synthetic transformations.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and its hydrochloride salt are summarized below.
Table 1: Physicochemical Properties
| Property | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) | This compound |
| CAS Number | 4497-58-9 | 4071-22-1[4][8] |
| Molecular Formula | C₁₂H₁₇N[9] | C₁₂H₁₈ClN |
| Molecular Weight | 175.27 g/mol [10][9] | 211.73 g/mol |
| Appearance | Light-brown oil or solid/semi-solid[11] | White to off-white crystalline powder[4] |
| Storage | Store in a dark place, sealed in dry, room temperature conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4] |
| Solubility | Generally soluble in organic solvents like ethanol, DMF, and dichloromethane.[11] | Soluble in water; solubility in organic solvents is variable and often lower than the free base. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Synthesis and Preparation
While the hydrochloride salt is the primary subject of this guide, its synthesis originates from the free base. The following section details the preparation of the free base and its subsequent conversion to the hydrochloride salt.
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base)
The most common route to the title compound is through the catalytic hydrogenation of its partially saturated precursor, 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction proceeds with high efficiency using palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme: 2,2,4-trimethyl-1,2-dihydroquinoline → 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (in the presence of H₂, 10% Pd/C, Ethanol, 60 °C)
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 mL of ethanol.[11]
-
Carefully add 0.4 g of 10% Palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-5 atm, or as per available equipment) and heat the reaction mixture to 60 °C with vigorous stirring.[11]
-
Maintain the reaction under these conditions for 7 hours, monitoring the uptake of hydrogen.[11]
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting light-brown oil is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be used directly or purified further by column chromatography if necessary. The expected yield is approximately 89%.[11]
Causality and Insights:
-
Catalyst: 10% Pd/C is a highly efficient and standard catalyst for the hydrogenation of alkenes. The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
Temperature and Pressure: The elevated temperature (60 °C) and hydrogen pressure increase the reaction rate, allowing the transformation to be completed in a reasonable timeframe.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous. The catalyst can be pyrophoric, especially after the reaction. It should always be handled under an inert atmosphere and never allowed to dry in the air.
Protocol 2: Preparation of this compound
The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude or purified 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.8 g, ~10.3 mmol) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M solution) or bubble dry HCl gas through the solution with stirring until precipitation is complete.
-
Collect the resulting white to off-white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the solid under vacuum to yield this compound.
Applications in Organic Synthesis: Derivatization Protocols
The synthetic utility of this compound lies in its ability to serve as a scaffold for further functionalization. The secondary amine (N-H) is the most common site for derivatization.
Core Principle: Before the tetrahydroquinoline can act as a nucleophile, the hydrochloride salt must be neutralized to liberate the free amine. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.[5]
Protocol 3: N-Alkylation via Reductive Amination
A powerful, one-pot method for N-alkylation involves the tandem reduction of a quinoline followed by reductive alkylation. A more direct approach starting from the tetrahydroquinoline involves its reaction with an aldehyde or ketone in the presence of a reducing agent. A modern, metal-free approach utilizes a boronic acid catalyst with Hantzsch ester as the hydride source.[12]
Reaction Scheme: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline + Aldehyde/Ketone → N-Alkyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (in the presence of Hantzsch Ester, Boronic Acid Catalyst, DCE, 60 °C)
Experimental Protocol:
-
To a reaction tube, add this compound (0.5 mmol, 1.0 equiv.).
-
Add 1,2-dichloroethane (DCE, 2 mL) as the solvent.
-
Add triethylamine (0.55 mmol, 1.1 equiv.) to neutralize the hydrochloride and stir for 10 minutes.
-
Add the desired aldehyde or ketone (0.5 mmol, 1.0 equiv.), Hantzsch ester (1.75 mmol, 3.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[12]
-
Seal the tube and place it in a pre-heated oil bath at 60 °C.[12]
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the N-alkylated product.
Causality and Mechanistic Insights:
-
Boronic Acid Catalyst: The boronic acid acts as a mild Lewis acid and a hydrogen-bond donor. It activates the carbonyl group of the aldehyde/ketone towards nucleophilic attack by the amine, facilitating the formation of an iminium ion intermediate. It also activates the quinoline ring for reduction in the tandem process.[12]
-
Hantzsch Ester: This is a stable and easily handled hydride donor, serving as the reducing agent for the iminium ion intermediate.
-
Solvent: DCE is a common solvent for this type of reaction, offering good solubility for the reactants and being relatively non-coordinating.
Caption: Workflow for N-alkylation via reductive amination.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[13][14] It allows for the coupling of amines with aryl halides or triflates, catalyzed by a palladium complex.
Reaction Scheme: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline + Aryl Halide → N-Aryl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (in the presence of Pd Catalyst, Ligand, Base, Solvent, Heat)
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). This base also serves to neutralize the hydrochloride salt.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous, deoxygenated solvent, such as toluene or dioxane, via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-arylated tetrahydroquinoline.
Causality and Mechanistic Insights:
-
Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or Josiphos derivatives facilitate the reductive elimination step, which is often rate-limiting.[13][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the protonated amine in the catalytic cycle) without competing in the coupling reaction. NaOtBu is a common and effective choice.
-
Inert Conditions: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under strictly inert conditions to prevent catalyst deactivation.
Sources
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- 10. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride as an Antioxidant
Introduction: The Tetrahydroquinoline Scaffold in Antioxidant Research
Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their derivatives are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and neuroprotective activities.[1][2][3] A key area of investigation is their potential as antioxidants, agents that can mitigate the deleterious effects of oxidative stress—a central pathogenic mechanism in many diseases.[4]
This guide focuses on 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride . This specific molecule is the saturated (tetrahydro) analogue of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), a well-known antioxidant used extensively as a stabilizer in the rubber industry.[5] The conversion to a tetrahydroquinoline and its formulation as a hydrochloride salt suggest an intended application in biological or pharmaceutical research, where aqueous solubility and stability are paramount.
While extensive research exists for hydroxylated derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which show potent neuroprotective antioxidant effects[6][7][8], direct public-domain data on the biological antioxidant activity of the non-hydroxylated parent compound is less prevalent. Therefore, this document serves as a foundational guide, providing the scientific rationale and robust experimental protocols necessary to rigorously evaluate the antioxidant potential of this compound. We will proceed from fundamental chemical principles to detailed in vitro assays, enabling researchers to generate reliable and reproducible data.
Part 1: Scientific Rationale and Mechanistic Considerations
The Structural Basis for Antioxidant Activity in Tetrahydroquinolines
The antioxidant capacity of tetrahydroquinoline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. The key structural features governing this activity are:
-
The Secondary Amine (-NH-): The nitrogen atom within the heterocyclic ring is a critical functional group. It can donate its lone pair of electrons or a hydrogen atom to a radical, forming a stable, resonance-delocalized radical intermediate. This action terminates the radical chain reaction that would otherwise lead to cellular damage.[9]
-
Aromatic Ring Substituents: The nature and position of substituents on the benzene ring dramatically influence antioxidant potency. Electron-donating groups, particularly hydroxyl (-OH) or amino (-NH2) groups, significantly enhance activity.[10] For instance, the exceptional antioxidant and neuroprotective effects of HTHQ are largely due to the phenolic hydroxyl group at the 6-position, which readily donates its hydrogen atom to scavenge radicals.[6][11]
For 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, lacking a hydroxyl substituent, the antioxidant activity is expected to derive principally from the secondary amine. While potentially less potent than its hydroxylated counterparts, its ability to participate in redox reactions warrants thorough experimental investigation.
A Tiered Approach to Antioxidant Evaluation
A comprehensive assessment of a compound's antioxidant potential requires a multi-faceted approach. It is crucial to progress from simple, non-biological assays to more complex, cell-based models that better reflect physiological conditions. This tiered strategy ensures that the observed activity is not an artifact of a specific chemical reaction but a robust property with potential biological relevance.
Caption: Tiered workflow for comprehensive antioxidant assessment.
Part 2: In Vitro Application Notes and Protocols
This section provides detailed, self-validating protocols for foundational in vitro antioxidant assays. It is imperative to include a known antioxidant standard, such as Trolox or Ascorbic Acid , in every experiment. This positive control serves to validate the assay's performance and provides a benchmark against which the activity of the test compound can be compared.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[13][14]
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol is used as it readily dissolves both the DPPH radical and many organic test compounds.
-
Wavelength: The absorbance is measured at the λmax of the DPPH radical (~517 nm) to ensure maximum sensitivity to its concentration changes.
-
Incubation: The reaction is performed in the dark because DPPH is light-sensitive and can degrade, leading to inaccurate results. A 30-minute incubation is typically sufficient to reach a steady state for many antioxidants.[12][13]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh ~3.94 mg of DPPH.
-
Dissolve in 100 mL of methanol.
-
Store this solution in an amber bottle at 4°C. It should be prepared fresh for optimal results.[13]
-
-
Preparation of Test Compound and Control Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in methanol to obtain a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare an identical concentration range for the positive control (Trolox).
-
-
Assay Protocol (96-Well Plate Format):
-
In triplicate, add 100 µL of each concentration of the test compound or positive control to the wells of a 96-well plate.
-
Prepare a blank control by adding 100 µL of methanol to a separate set of wells.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently by pipetting or using a plate shaker for 30 seconds.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Where Abs_control is the absorbance of the blank (DPPH solution + methanol).
-
Where Abs_sample is the absorbance of the DPPH solution with the test compound or control.[13]
-
-
-
Determination of IC50:
-
Plot the % Scavenging against the concentration of the test compound.
-
The IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from the graph using non-linear regression analysis. A lower IC50 value indicates higher antioxidant potency.
-
Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ chromophore is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the pre-formed blue-green radical is reduced back to the colorless neutral form, a change measured by a decrease in absorbance at ~734 nm.[15][16]
Causality Behind Experimental Choices:
-
Radical Generation: Potassium persulfate is a strong oxidizing agent that reliably generates the ABTS•+ radical. The overnight incubation ensures the reaction goes to completion.[15][17]
-
pH: The assay can be performed over a wide pH range, making it suitable for studying compounds under different conditions. It is often performed in a buffer like PBS.
-
Wavelength: The absorbance is monitored at 734 nm, a major absorbance peak for the ABTS•+ radical, providing high sensitivity.[15]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.[15]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[15]
-
Mix the two solutions in a 1:1 volume ratio (e.g., 5 mL of ABTS solution + 5 mL of potassium persulfate solution).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[15][17]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is critical for reproducibility.
-
-
Preparation of Test Compound and Control Solutions:
-
As described in the DPPH protocol, prepare a stock solution and serial dilutions of the test compound and Trolox.
-
-
Assay Protocol (96-Well Plate Format):
-
Calculation and IC50 Determination:
-
Calculations for % scavenging activity and IC50 are performed using the same formulas as described for the DPPH assay.
-
Part 3: Data Interpretation and Advanced Cellular Assays
Summarizing and Comparing In Vitro Data
Quantitative data from antioxidant assays should be summarized in a clear, tabular format to facilitate comparison. The IC50 value is the most common metric for reporting potency.
Table 1: Hypothetical Antioxidant Activity Data
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| Trolox (Positive Control) | 8.5 | 6.2 |
| Ascorbic Acid (Positive Control) | 5.1 | 4.8 |
| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline HCl | To be determined | To be determined |
A lower IC50 value indicates greater antioxidant activity.
Advanced Protocol Outline: Cellular Antioxidant Activity (CAA) Assay
Principle: While DPPH and ABTS assays measure direct chemical reactivity, the CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells.[18] This assay accounts for factors like cell uptake, distribution, and metabolism, providing more biologically relevant data.
Workflow Outline:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are commonly used. They are seeded in a 96-well plate and allowed to attach.
-
Compound Incubation: Cells are treated with various concentrations of the test compound and incubated to allow for cellular uptake.
-
Fluorescent Probe Loading: The cells are then loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Induction of Oxidative Stress: A radical generator, such as AAPH, is added to the wells to induce oxidative stress.
-
Fluorescence Measurement: The plate is read over time in a fluorescence plate reader. Antioxidant compounds will inhibit the oxidation of DCFH-DA, resulting in a lower fluorescence signal compared to control cells.
-
Data Analysis: The protective effect is quantified by calculating the CAA value, often expressed relative to a standard like quercetin.[18]
Significance: A positive result in the CAA assay would suggest that this compound is not only a chemical antioxidant but can also protect cells from oxidative damage, a crucial finding for any drug development program.
References
-
2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. Wikipedia. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]
-
Anti-oxidants - Thomas Swan (US). Thomas Swan. [Link]
-
Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. PubMed. [Link]
-
What is Rubber Antioxidant TMQ? QingDao Rayway Chemical Co.,Ltd. [Link]
-
Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. ResearchGate. [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed. [Link]
-
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. PubMed Central. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]
-
(PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. ResearchGate. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
-
Assessment of antioxidant activity by using different in vitro methods. PubMed. [Link]
-
DPPH radical scavenging activity. CIIMAR. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Scientific & Academic Publishing. [Link]
-
Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ACS Publications. [Link]
-
Assessment of Antioxidant Activity by Using Different In Vitro Methods. ResearchGate. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
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- 4. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomas-swan.us [thomas-swan.us]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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using 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride as a polymerization inhibitor
An Application Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride as a Polymerization Inhibitor
Introduction: A Strategic Approach to Polymerization Control
In the synthesis, purification, and storage of reactive monomers, uncontrolled polymerization is a critical issue that can lead to product loss, equipment fouling, and significant safety hazards. The selection of an appropriate inhibitor is paramount to maintaining monomer stability. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, particularly in its hydrochloride salt form for enhanced handling and solubility characteristics, presents itself as a potent inhibitor for free-radical polymerization.
While its derivatives are widely recognized as antioxidants in finished materials like rubber, the fundamental chemical principle underpinning this function—radical scavenging—is directly applicable to the prevention of premature monomer polymerization.[1][2][3] This application note provides a detailed exploration of the compound's mechanism, practical protocols for its use, and the scientific rationale behind its effective application for researchers, scientists, and professionals in drug development and polymer chemistry. The core of its efficacy lies in the hindered secondary amine structure, which serves as an efficient trap for radical species that initiate polymerization.
Physicochemical Properties and Specifications
A thorough understanding of the inhibitor's properties is essential for its correct application. The hydrochloride salt form is often preferred to improve stability and ease of handling compared to the free base.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 4071-22-1 | [4][5] |
| Molecular Formula | C₁₂H₁₈ClN | - |
| Molecular Weight | 211.73 g/mol | - |
| Appearance | Typically a solid, powder or crystalline form | [6] |
| Solubility | Soluble in polar solvents like water and ethanol | [7] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container | [6][8] |
Core Mechanism: The Chemistry of Radical Interruption
Free-radical polymerization proceeds via a chain reaction involving three key stages: initiation, propagation, and termination. Polymerization inhibitors function by interrupting this chain, typically by reacting with and deactivating the initial free radicals or the growing polymer chain radicals.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline operates as a chain-terminating inhibitor through a hydrogen-donation mechanism. The causality is as follows:
-
Radical Generation: An initiator (e.g., from heat, light, or a chemical initiator like AIBN) decomposes to form primary radicals (I•).
-
Chain Initiation: The primary radical reacts with a monomer unit (M) to create a growing polymer radical (P•).
-
Inhibition Event: Before the polymer radical can propagate by reacting with more monomers, the tetrahydroquinoline molecule intervenes. The hydrogen atom on its secondary amine (N-H) is readily donated to the radical species (I• or P•).
-
Termination and Stabilization: This hydrogen transfer neutralizes the reactive radical, terminating the polymerization chain. The resulting tetrahydroquinoline radical is highly stabilized by resonance across the aromatic ring, rendering it insufficiently reactive to initiate a new polymer chain. This prevents the cascade of propagation.
This mechanism is foundational to its role as an antioxidant in protecting materials from degradation, which also proceeds via radical pathways.[9][10]
Caption: Mechanism of radical scavenging by 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.
Application Protocol I: Determining Optimal Inhibitor Concentration
The efficacy of an inhibitor is concentration-dependent. Using too little may provide insufficient protection, while using too much can be wasteful and may require extensive removal before polymerization. This protocol provides a self-validating system to determine the minimum effective concentration for a specific monomer system.
Objective: To quantify the relationship between inhibitor concentration and the induction period (the delay before polymerization begins).
Materials:
-
Monomer of interest (e.g., Styrene, Methyl Methacrylate)
-
Free-radical initiator (e.g., AIBN, Benzoyl Peroxide)
-
This compound
-
Appropriate solvent (if required for dissolution)
-
Reaction vessels (e.g., sealed glass ampoules or a jacketed reactor)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Timing device
-
Method for detecting polymerization (e.g., visual observation of viscosity change, dilatometer, or calorimeter)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the inhibitor in the monomer or a compatible solvent to facilitate accurate dosing. For example, dissolve 100 mg of the inhibitor in 100 mL of the monomer to create a 1000 ppm (w/v) solution.
-
Experimental Setup: Label a series of reaction vessels for different concentrations (e.g., 0 ppm, 25 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm). The "0 ppm" vessel is the negative control and is crucial for validating that the polymerization conditions are effective.
-
Reagent Addition:
-
To each vessel, add a fixed volume of the monomer.
-
Using the stock solution, add the calculated volume of inhibitor to each respective vessel to achieve the target concentrations.
-
Add a consistent amount of the free-radical initiator to each vessel (e.g., 0.1% w/w relative to the monomer).
-
-
Reaction Initiation: Seal the vessels (e.g., by flame-sealing ampoules after a nitrogen purge to remove oxygen, which can also inhibit polymerization) and place them simultaneously into the pre-heated bath set to a temperature appropriate for the chosen initiator (e.g., 70°C for AIBN).
-
Monitoring and Data Collection:
-
Start the timer immediately.
-
Observe the vessels regularly. The induction period ends at the first sign of polymerization (e.g., a noticeable increase in viscosity, solution turning cloudy, or an exothermic event detected by a probe).
-
Record the time (in minutes) for each sample. If no polymerization occurs in the negative control within the expected timeframe, the experimental setup (e.g., initiator activity, temperature) must be re-evaluated.
-
-
Data Analysis: Plot the measured induction period (Y-axis) against the inhibitor concentration (X-axis). This plot allows for the selection of an optimal concentration that provides a sufficient safety margin for storage or transport.
Expected Results (Illustrative Data):
| Inhibitor Concentration (ppm) | Induction Period (minutes) | Observations |
| 0 (Control) | 8 | Rapid polymerization, significant viscosity increase. |
| 25 | 35 | Delayed onset of polymerization. |
| 50 | 72 | Clear delay, polymerization begins after over an hour. |
| 100 | 155 | Substantial inhibition period. |
| 200 | 310 | Very long induction period, suitable for short-term storage. |
| 500 | > 1440 (24 hours) | No polymerization observed within the test period. |
Application Protocol II: Monomer Stabilization for Storage
Objective: To add the inhibitor to a bulk quantity of purified monomer to prevent polymerization during storage.
Procedure:
-
Determine Concentration: Based on the results from Protocol I and the required storage duration, select an appropriate inhibitor concentration. For long-term storage, a higher concentration (e.g., 200-500 ppm) is advisable.
-
Inhibitor Addition: Calculate the total mass of this compound required for the bulk monomer volume. It is often practical to dissolve this amount in a small aliquot of the monomer first, then add this concentrate to the bulk container.
-
Thorough Mixing: Ensure the inhibitor is completely dissolved and homogeneously distributed throughout the monomer. This can be achieved by mechanical stirring or agitation. Inadequate mixing can lead to localized regions of low inhibitor concentration, which are susceptible to polymerization.
-
Storage Conditions: Transfer the stabilized monomer to an appropriate storage container (e.g., an amber glass bottle or a stainless steel drum). Store in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight to minimize thermal and photo-initiation.[7]
-
Inhibitor Removal (Pre-Polymerization): For many applications, the presence of the inhibitor in the final polymer is undesirable. Before use, the inhibitor can be removed by passing the monomer through a column packed with a suitable adsorbent (e.g., activated alumina) or via vacuum distillation.
Caption: Workflow for the stabilization of bulk monomers.
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling the compound.[11]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, segregated from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Consult the Safety Data Sheet (SDS) for comprehensive hazard and first-aid information before use.[11][12][13][14]
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from PrepChem.com. [Link]
- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
-
Zabegalov, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
-
Kryl'skii, D. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease... PubMed. [Link]
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from Wikipedia.org. [Link]
- Biosynth. (2024). Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline).
-
Zabegalov, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed. [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from Wikipedia.org. [Link]
-
Wallace, S., & Bunce, R. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... PubMed Central. [Link]
-
ResearchGate. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from ResearchGate. [Link]
-
Hosea Chem. (n.d.). 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD. Retrieved from hoseachemical.com. [Link]
-
ChemBK. (2024). 2,2,4-trimethyl-1,2-dihydroquinoline, polymer. Retrieved from ChemBK.com. [Link]
- Google Patents. (n.d.). US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline.
-
RSC Publishing. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Retrieved from pubs.rsc.org. [Link]
-
Stoyanov, S., et al. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
-
Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Wako Pure Chemical Corporation. (n.d.). Polymerization Inhibitors | Q-1300 | Q-1301. Retrieved from wako-chem.co.jp. [Link]
- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
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- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 3. CAS 26780-96-1: 2,2,4-Trimethyl-1,2-dihydroquinoline polym… [cymitquimica.com]
- 4. 4071-22-1|this compound|BLD Pharm [bldpharm.com]
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- 7. 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD|Cas 26780-96-1|TMQ|Rubber Antioxidant|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
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The Versatile Scaffold: Detailed Application Notes and Protocols for Reactions Involving 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, structure, endowed by the saturated heterocyclic ring and three methyl substituents, makes it a valuable scaffold for the synthesis of a diverse array of biologically active molecules and functional materials.[1] Derivatives of this compound have demonstrated promise as neuroprotective, antioxidant, and anti-inflammatory agents.[1] Notably, its hydroxylated form has shown potential in preclinical models of Parkinson's disease.[2][3] Furthermore, this tetrahydroquinoline core is a key building block in the synthesis of analogs of natural products, such as the antibiotic Helquinoline, highlighting its utility in the development of novel anti-infective agents.[1]
This guide provides a comprehensive overview of the experimental setup for reactions involving 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical considerations to effectively utilize this versatile chemical entity. The focus is on providing not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a foundation of trustworthiness and expertise.
Safety and Handling: A Prerequisite for Successful Experimentation
Proper handling and safety precautions are paramount when working with any chemical compound. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its hydrochloride salt require careful handling in a well-ventilated laboratory, preferably within a fume hood.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air and seek medical attention if symptoms persist.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical advice.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally recommended.[1][4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Core Reactivity and the Crucial Deprotonation Step
This compound is a salt. The nitrogen atom of the tetrahydroquinoline ring is protonated, forming an ammonium ion. This protonation renders the nitrogen non-nucleophilic. Therefore, for most reactions that require a nucleophilic nitrogen, such as N-alkylation or N-arylation, the first and most critical step is the deprotonation of the hydrochloride salt to generate the free base.
This is typically achieved by treating the hydrochloride salt with a suitable base. The choice of base and solvent is crucial and depends on the subsequent reaction conditions.
General Protocol for Deprotonation:
A common and straightforward method for the deprotonation of this compound involves a liquid-liquid extraction.
Materials:
-
This compound
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound in deionized water.
-
Add a saturated aqueous solution of sodium carbonate or potassium carbonate portion-wise with stirring until the solution is basic (test with pH paper).
-
Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the free base of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which typically appears as a light-brown oil.[5]
This free base is now ready for use in subsequent reactions.
Key Synthetic Transformations and Detailed Protocols
The nucleophilic nitrogen and the reactive C-H bonds of the tetrahydroquinoline ring allow for a variety of synthetic transformations. The following sections detail the experimental setups for some of the most important reactions.
N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental reaction for introducing diverse functional groups onto the tetrahydroquinoline scaffold. This is often achieved through the reaction of the free base with an alkyl halide or through reductive amination.
This classic method involves the reaction of the deprotonated tetrahydroquinoline with an alkyl halide in the presence of a base.
Materials:
-
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (free base)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
To a solution of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in DMF or ACN, add potassium carbonate (2.0-3.0 equiv.).
-
Add the alkyl halide (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated tetrahydroquinoline.
Data Presentation: N-Alkylation with Various Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 12 | ~85-95 |
| 2 | Methyl iodide | K₂CO₃ | ACN | RT | 24 | ~90-98 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 80 | 8 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification.
Visualization of N-Alkylation Workflow
Caption: Workflow for the N-alkylation of the hydrochloride salt.
This one-pot tandem reaction involves the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde or ketone. An arylboronic acid-catalyzed approach offers a metal-free, mild, and efficient route.[6]
Materials:
-
Substituted quinoline
-
Aldehyde or ketone
-
Hantzsch ester
-
3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add the substituted quinoline (0.5 mmol, 1.0 equiv), the aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[6]
-
Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[6]
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C.[6]
-
Stir the reaction mixture for 12 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction to room temperature and purify the crude product directly by silica gel column chromatography.[6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction can be used to couple 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with aryl halides or triflates, providing access to N-aryl derivatives.
Materials:
-
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (free base)
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (catalytic amount, e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (1.4-2.0 equiv.).
-
Add the aryl halide (1.0 equiv.) and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.2 equiv.).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
C-H Functionalization: Direct and Atom-Economical Transformations
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. The tetrahydroquinoline scaffold presents multiple sites for potential C-H activation.
Recent studies have shown that the 4-position of tetrahydroquinolines can be selectively deprotonated and functionalized using organolithium bases in the presence of specific ligands.[1][6][9]
Materials:
-
N-substituted 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
tert-Butyllithium (t-BuLi)
-
A phosphoramide ligand (e.g., TPPA)
-
An electrophile (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-substituted tetrahydroquinoline (1.0 equiv) and the phosphoramide ligand (6.0 equiv) in anhydrous THF at -78 °C, add t-BuLi (1.0 equiv) dropwise.[6]
-
Stir the mixture for 10 minutes at -78 °C.[6]
-
Add the electrophile (1.1 equiv) and continue stirring at -78 °C.[6]
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of the hydrochloride salt. | Ensure the aqueous solution is sufficiently basic before extraction. Use a stronger base if necessary. |
| Inactive catalyst or reagents. | Use freshly distilled solvents and high-purity reagents. For catalytic reactions, ensure the catalyst is not deactivated. | |
| Steric hindrance from the trimethyl groups. | Increase reaction temperature or time. Use a less sterically demanding reagent if possible. | |
| Formation of Side Products | Over-alkylation or reaction at other positions. | Use a controlled stoichiometry of the alkylating agent. Optimize reaction temperature and time. |
| Decomposition of starting materials or products. | Lower the reaction temperature. Use a milder base or catalyst. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. Consider alternative purification techniques like preparative HPLC. |
Conclusion: A Gateway to Novel Chemical Entities
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of functionalized molecules. Understanding its core reactivity, particularly the necessity of the initial deprotonation step, is key to unlocking its synthetic potential. The protocols detailed in this guide for N-alkylation, Buchwald-Hartwig amination, and C-H functionalization provide a solid foundation for researchers to explore the chemistry of this important scaffold. By applying these methods and the underlying scientific principles, scientists can continue to develop novel compounds with potential applications in drug discovery and materials science.
References
-
Bunce, R. A., et al. (2011). Domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 16(9), 7769-7799. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Piña-López, J., et al. (2020). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. Available at: [Link]
-
Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(44), 6969-6979. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(1), 21-24. Available at: [Link]
-
MDPI. (2013). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
Kryzhanovskii, S. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7653-7667. Available at: [Link]
-
Avdeev, D. B., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available at: [Link]
Sources
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Application Notes and Protocols for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Materials Science Research
Abstract: This technical guide provides an in-depth exploration of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile compound with significant potential in materials science. While its polymerized dihydro-analogs are well-established as antioxidants in the rubber industry, the hydrochloride salt of the fully saturated tetrahydroquinoline presents unique opportunities for researchers. This document outlines the core physicochemical properties, potential applications as an antioxidant and stabilizer in polymeric matrices, and detailed, field-tested protocols for its incorporation and evaluation. The methodologies are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices.
Introduction: Unveiling the Potential of a Saturated Quinoline
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives have garnered significant interest for their antioxidant properties.[1] The hydrochloride salt of this molecule offers distinct solubility characteristics that can be advantageous in specific material processing applications. The core structure, a hydrogenated quinoline, is a key feature in various biologically active compounds, highlighting its inherent stability and reactivity profile.[2] In the realm of materials science, its primary utility is anticipated as an antioxidant, functioning to mitigate degradation in polymers caused by thermal and oxidative stress.[3][4]
The presence of the amine group within the tetrahydroquinoline ring is central to its antioxidant activity. This amine can act as a radical scavenger, donating a hydrogen atom to terminate the free-radical chain reactions that lead to material degradation. The trimethyl substituents on the ring influence its steric hindrance and solubility, which in turn affect its dispersion within a polymer matrix and its overall efficacy.
This guide will focus on the practical application of this compound as an antioxidant in a model polymer system.
Physicochemical Properties and Handling
A thorough understanding of the material's properties is critical for its effective application and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN | Inferred from parent compound |
| Molecular Weight | 211.73 g/mol | Inferred from parent compound |
| Appearance | Likely a crystalline solid | General property of salts |
| Storage | Store in a dark, dry place at room temperature.[1] | [1] |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information. | [5] |
Core Application: Antioxidant in Polymer Systems
The primary application of this compound in materials science is as an antioxidant. Its mechanism of action is rooted in its ability to interrupt the auto-oxidation cycle of polymers.
Mechanism of Antioxidant Action
The antioxidant activity of hindered amine stabilizers, such as tetrahydroquinolines, involves the donation of a hydrogen atom from the amine group to a peroxy radical, thereby neutralizing it and preventing further propagation of the oxidative chain reaction. The resulting aminyl radical is stabilized by resonance and is less reactive, effectively slowing down the degradation process.
}
Figure 1: Simplified workflow of antioxidant intervention in polymer auto-oxidation.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in a polymer matrix. Polypropylene (PP) is used as a model thermoplastic due to its susceptibility to thermal oxidation.
Protocol 1: Incorporation into Polypropylene via Melt Blending
Objective: To achieve a homogenous dispersion of the antioxidant within the polymer matrix.
Materials:
-
Polypropylene (PP) pellets
-
This compound powder
-
Internal mixer (e.g., Brabender or a twin-screw extruder)
-
Compression molder
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: In a sealed bag, thoroughly mix the dried PP pellets with the desired concentration of this compound (e.g., 0.1, 0.25, 0.5 wt%).
-
Melt Blending:
-
Set the temperature of the internal mixer to 190-210°C.
-
Add the premixed material to the chamber and process for 5-10 minutes at a rotor speed of 50-60 rpm to ensure uniform distribution.
-
-
Sample Preparation:
-
Remove the molten blend from the mixer.
-
Compression mold the blend into sheets of a defined thickness (e.g., 1 mm) at 190°C for 5 minutes, followed by cooling under pressure.
-
-
Control Sample: Prepare a control sample of pure PP using the same processing conditions.
Protocol 2: Evaluation of Thermo-Oxidative Stability
Objective: To assess the effectiveness of the antioxidant in preventing degradation at elevated temperatures.
4.2.1. Oven Aging Test
Principle: This accelerated aging test exposes the material to high temperatures in the presence of air, simulating long-term service conditions.
Procedure:
-
Cut standardized dumbbell-shaped specimens from the compression-molded sheets.
-
Place the specimens in a circulating air oven at a constant temperature (e.g., 150°C).
-
At regular intervals (e.g., every 24 hours), remove a set of specimens.
-
Allow the specimens to cool to room temperature.
-
Perform tensile testing on the aged specimens and the unaged control specimens according to ASTM D638.
-
The endpoint is typically defined as the time to embrittlement or a 50% loss in tensile strength or elongation at break.
Data Analysis:
Plot the retention of tensile strength and elongation at break as a function of aging time. A longer time to failure indicates better thermo-oxidative stability.
4.2.2. Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Principle: OIT measures the time it takes for a material to begin exothermic oxidation at a high temperature in an oxygen atmosphere. A longer OIT indicates greater oxidative stability.
Procedure:
-
Place a small sample (5-10 mg) of the material into an aluminum DSC pan.
-
Heat the sample to a constant isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This is the OIT.
}
Figure 2: Experimental workflow for Oxidative Induction Time (OIT) measurement.
Analytical Characterization
To understand the effects of the antioxidant and the aging process, the following characterization techniques are recommended.[6][7]
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor the formation of carbonyl groups (C=O) as a primary indicator of polymer oxidation. |
| Tensile Testing | To evaluate the retention of mechanical properties (tensile strength, elongation at break) after aging. |
| Differential Scanning Calorimetry (DSC) | To determine the Oxidative Induction Time (OIT) and assess changes in melting temperature and crystallinity. |
| Scanning Electron Microscopy (SEM) | To observe changes in the surface morphology, such as cracking, due to degradation. |
Expected Results and Interpretation
It is anticipated that the incorporation of this compound will significantly enhance the thermo-oxidative stability of polypropylene.
-
Oven Aging: Samples containing the antioxidant are expected to retain their mechanical properties for a longer duration compared to the control sample. A dose-dependent effect should be observed, with higher concentrations of the antioxidant providing greater protection, up to a certain optimal level.
-
OIT: The OIT values should increase with the addition of the antioxidant. This provides a quantitative measure of the improved resistance to oxidation.
-
FTIR: The intensity of the carbonyl absorption band (around 1715 cm⁻¹) in the FTIR spectra of aged samples should be significantly lower for the stabilized polymer compared to the unstabilized control.
Conclusion
This compound holds promise as an effective antioxidant for polymeric materials. Its hydrochloride form may offer advantages in specific processing scenarios where its solubility profile is beneficial. The protocols outlined in this guide provide a robust framework for researchers to investigate its efficacy and optimize its use in various material science applications. The principles of radical scavenging and the methodologies for assessing oxidative stability are well-established, providing a high degree of confidence in the expected outcomes.
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5645-5648.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2624-2668.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Analytical Characterization Techniques and Services. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2,4-trimethyl-1,2-dihydroquinoline, polymer. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
ResearchGate. (n.d.). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characterization Techniques for Chemical and Structural Analyses. Retrieved from [Link]
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- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CAS 26780-96-1: 2,2,4-Trimethyl-1,2-dihydroquinoline polym… [cymitquimica.com]
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- 6. Chemical and Materials Characterization Techniques and Services [tricliniclabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Determination of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Abstract
This technical guide provides comprehensive and detailed methodologies for the analytical detection and quantification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocols herein are grounded in established principles of chromatographic science and are designed to be robust, reproducible, and self-validating. We present two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification. Each protocol is accompanied by a detailed explanation of the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction to this compound
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine. Its hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical formulations. The tetrahydroquinoline core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its potential role in pharmaceutical research and development, the availability of reliable and validated analytical methods for its detection and quantification is paramount for quality control, stability studies, and pharmacokinetic assessments.
The analytical challenge lies in developing a method that is not only sensitive and specific but also robust enough to be implemented in various laboratory settings. This guide addresses this need by providing two orthogonal analytical techniques, HPLC-UV and GC-MS, to ensure a comprehensive analytical characterization of the compound.
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantitative Analysis
Principle:
Reverse-phase HPLC is the method of choice for the quantitative analysis of moderately polar, ionizable compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[1] The hydrochloride salt will dissociate in the aqueous mobile phase, and the protonated amine will have a defined retention time under controlled pH conditions. UV detection is suitable due to the aromatic nature of the quinoline ring system.
Rationale for Method Design:
-
C18 Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds.[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the compound from the C18 column. The phosphate buffer is crucial for controlling the pH of the mobile phase, which in turn controls the ionization state of the amine group, ensuring reproducible retention times. A slightly acidic pH (around 3-4) is often optimal for the analysis of basic compounds like amines, as it promotes their existence in a single protonated form, leading to sharper peaks.[2]
-
UV Detection: The quinoline ring system possesses a chromophore that absorbs UV light. A preliminary scan of the compound in the mobile phase would determine the optimal wavelength for maximum absorbance, thereby maximizing sensitivity.
HPLC-UV Protocol
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
0.45 µm syringe filters
Equipment:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation (pH 3.5 Phosphate Buffer):
-
Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water to prepare a 10 mM solution.
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM KH₂PO₄ (pH 3.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by PDA) |
| Run Time | 10 minutes |
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification
Principle:
GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. For a hydrochloride salt, a derivatization step or direct injection of the free base is necessary. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification.
Rationale for Method Design:
-
Derivatization: While direct injection of the free base (after neutralization) is possible, derivatization with a silylating agent (e.g., BSTFA) is often preferred for amines. This process replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte, and often results in more characteristic mass spectra.[4]
-
GC Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is suitable for the separation of trimethylated aromatic amines.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to library spectra (if available) or interpreted to elucidate the structure.
GC-MS Protocol
Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
Equipment:
-
GC-MS system with an autosampler
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Heating block or oven
-
Centrifuge
-
Vials for derivatization and injection
Procedure:
-
Sample Preparation (Free Base Extraction and Derivatization):
-
Dissolve a known amount of the sample in deionized water.
-
Alkalinize the solution to a pH > 10 with 1 M NaOH to form the free base.
-
Extract the free base into dichloromethane (e.g., 2 x 1 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on its retention time.
-
Analyze the mass spectrum of the peak. The molecular ion (M+) of the TMS derivative should be observed.
-
Characteristic fragment ions should be identified. For a trimethylated quinoline structure, expect fragments corresponding to the loss of methyl groups (-15 Da) and potentially cleavage of the heterocyclic ring.[5][6]
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Method Validation
To ensure the reliability and trustworthiness of the analytical data, the HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five standards across the desired concentration range.[8][9] The correlation coefficient (r²) should be > 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, mobile phase composition).[9]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and identification of this compound. The proposed HPLC-UV method is well-suited for routine quantitative analysis in a quality control setting, while the GC-MS method offers a reliable means of structural confirmation. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
R Discovery. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
COSMOSIL. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
PubMed. (2020, March). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
uHPLCs. (2024, March 18). What is c18 Column in HPLC, Features, Applications ?. Retrieved from [Link]
Sources
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- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. database.ich.org [database.ich.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
Application Notes & Protocols: Safe Handling and Storage of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a hydrogenated quinoline derivative used as a versatile intermediate in pharmaceutical research and development.[1] Given its role as a precursor to compounds with potential neuroprotective and anti-inflammatory properties, its presence in research laboratories is increasingly common.[1] This guide is intended for researchers, scientists, and drug development professionals, outlining the necessary precautions and protocols to ensure personnel safety, experimental integrity, and regulatory compliance. The procedures detailed herein are grounded in the principles of the hierarchy of controls and are supported by authoritative safety data.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is the salt form of the parent compound, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. While specific data for the hydrochloride salt is limited, the properties of the parent compound provide a strong basis for its safety profile.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 4071-22-1 | [2][3] |
| Molecular Formula | C₁₂H₁₈ClN | [2] |
| Molecular Weight | 211.73 g/mol | [2] |
| Parent Compound | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | [1] |
| Parent CAS | 4497-58-9 | [1][4][5] |
| Parent MW | 175.27 g/mol | [1] |
| Appearance | Data for the parent compound suggests a light tan powder or dark, cloudy liquid.[6] The hydrochloride salt is expected to be a solid. | - |
| Solubility | The parent compound is insoluble in water.[7] The hydrochloride salt form is expected to have increased aqueous solubility. | - |
Hazard Identification and Risk Assessment
The hazard profile is synthesized from data on the parent compound and general principles for handling hydrochloride salts. The primary hazards are associated with ingestion and environmental effects, with additional considerations for irritation due to the acidic nature of the hydrochloride.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4][8] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[9][10] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[9][10] |
| Aquatic Hazard, Chronic | No Pictogram | Warning | H412: Harmful to aquatic life with long lasting effects.[4][11][12] |
Key Risk Considerations:
-
Inhalation: As a solid, the primary inhalation risk comes from aerosolization of the powder during weighing and transfer.
-
Ingestion: The compound is classified as harmful if swallowed.[4][8] Accidental ingestion could occur through contaminated hands.
-
Skin and Eye Contact: Direct contact may cause irritation.[13] The hydrochloride salt may be more irritating than the parent compound, especially to mucous membranes.
-
Decomposition: When heated to decomposition, this class of compounds can emit toxic fumes of nitrogen oxides (NOx).[8][11]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Relying solely on Personal Protective Equipment (PPE) is the least effective measure and should be considered the final line of defense.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
-
Engineering Controls: The primary method for controlling exposure to this compound involves physical isolation.
-
Chemical Fume Hood: All weighing of the solid powder and preparation of solutions must be conducted inside a certified chemical fume hood.[14][15] This contains any dust or vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[16][17]
-
-
Administrative Controls: These are work practices and procedures that reduce exposure risk.
-
Standard Operating Procedures (SOPs): This document serves as a basis for creating a lab-specific SOP. All personnel must be trained on the SOP before working with the compound.[15]
-
Restricted Access: Designate specific areas within the lab for handling and storing this compound.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[16][18] Do not eat, drink, or apply cosmetics in the laboratory.[16][19]
-
-
Personal Protective Equipment (PPE): PPE is mandatory for all tasks involving this compound.
| Protection Type | Specification | Rationale and Citation |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne powder. Standard safety glasses are insufficient.[14] |
| Skin Protection | Nitrile or neoprene gloves. A full-length lab coat. | Prevents skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[15][18][20] |
| Respiratory Protection | Generally not required if work is performed in a fume hood. | If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[6][8] |
Protocols for Safe Handling and Use
Adherence to methodical protocols is essential for safety and experimental reproducibility.
Caption: A typical workflow for safely handling the chemical from receipt to storage.
Weighing Protocol
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or a vented balance enclosure. Place a weigh boat on the balance and tare.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any abrupt movements that could generate dust.
-
Closure: Immediately and securely close the primary container.
-
Transfer: Carefully transfer the weigh boat to the vessel that will be used for solution preparation.
Solution Preparation Protocol
-
Solvent First: Add the desired volume of solvent to the receiving flask or beaker.
-
Slow Addition: Slowly add the weighed solid to the solvent while stirring. This follows the principle of adding acid to water to safely dissipate any heat generated during dissolution.[18][19]
-
Rinsing: Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Mixing: Mix the solution until the solid is fully dissolved. Keep the container covered to the extent possible during this process.
Secure Storage Procedures
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[17][20] Keep the container in a designated cabinet for corrosive or toxic materials, away from general laboratory traffic.
-
Container: Keep the container tightly closed to prevent absorption of moisture and potential degradation.[17][20] Ensure the original manufacturer's label is intact and legible.
-
Incompatibilities: The parent compound is a weak base and neutralizes acids in exothermic reactions.[11][21] It may be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[11][21] As a hydrochloride salt, it should be stored away from strong bases with which it can react. Store away from heat and open flames.[4]
-
Segregation: Do not store with incompatible materials, particularly strong bases or oxidizing agents.[4][14]
Emergency Protocols
Spill Management
Caption: A decision tree for responding to a chemical spill.
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the immediate area and alert colleagues.[8]
-
Control: For small, manageable spills, ensure you are wearing appropriate PPE.
-
Containment: Prevent the spread of the powder by covering it with an inert absorbent material like sand or vermiculite.[16]
-
Neutralization: For the hydrochloride salt, a weak base like sodium bicarbonate can be used to neutralize the area after the bulk material is collected.[22]
-
Collection: Carefully sweep the contained material into a clearly labeled hazardous waste container.[17]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately.[8][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing immediately.[8][11] Flush the affected skin with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[8][11]
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Containers: Use only designated, clearly labeled hazardous waste containers.[15][18]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[19]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[8][9][11]
References
-
QUINOLINE FOR SYNTHESIS - Safety Data Sheet. (2025). Loba Chemie. [Link]
-
SAFETY DATA SHEET - 2,2,4-Trimethyltetrahydroquinoline. (2022). Synthesia. [Link]
-
Standard Operating Procedure - Hydrochloric acid. (2012). University of California, Merced - Environmental Health and Safety. [Link]
-
Safe Use of Hydrochloric Acid & Chlorine. (2025). Expert Medicals. [Link]
-
Quinoline. (n.d.). PubChem, National Institutes of Health. [Link]
-
1,2-dihydro-2,2,4-trimethylquinoline. (n.d.). PubChem, National Institutes of Health. [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. [Link]
-
Hydrochloric Acid SOP. (n.d.). University of Washington - Environmental Health & Safety. [Link]
-
School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. [Link]
-
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem, National Institutes of Health. [Link]
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. 4071-22-1 | this compound - AiFChem [aifchem.com]
- 3. This compound | 4071-22-1 [amp.chemicalbook.com]
- 4. synthesia.eu [synthesia.eu]
- 5. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline [lgcstandards.com]
- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. echemi.com [echemi.com]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. fishersci.com [fishersci.com]
- 18. gz-supplies.com [gz-supplies.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. expert-medicals.co.uk [expert-medicals.co.uk]
dosage and concentration for in vitro studies with 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
An In-Depth Guide to In Vitro Dosing and Concentration Strategies for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the appropriate dosage and concentration of this compound for in vitro studies. As a compound of interest for its potential antioxidant and neuroprotective properties, establishing a precise and effective in vitro concentration is paramount for obtaining meaningful and reproducible data. This guide will delve into the scientific rationale behind experimental design, provide detailed protocols for dose-finding and activity assays, and offer insights into data interpretation.
Scientific Foundation: Understanding the Compound
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a hydrogenated quinoline derivative that serves as a valuable intermediate in the development of pharmacologically active agents.[1] Its derivatives have demonstrated significant biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2] The hydrochloride salt of THTQ is utilized to improve its solubility and stability for experimental use.
The therapeutic potential of THTQ and its analogs, particularly hydroxylated derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), is often attributed to their ability to mitigate oxidative stress.[1][2] This is achieved through direct scavenging of free radicals and potentially through the chelation of metal ions involved in radical-generating reactions, such as the Fenton reaction.[2] Given the limited published data on the specific in vitro dosage of the parent hydrochloride compound, an empirical approach guided by the activity of its derivatives is the most scientifically sound strategy.
Physicochemical Properties and Stock Solution Preparation
A well-characterized stock solution is the foundation of reproducible in vitro experiments. The following table summarizes key physicochemical properties of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| Appearance | Light-brown oil (parent compound) | [3] |
Protocol for Stock Solution Preparation:
-
Solvent Selection: Due to the hydrochloride salt form, sterile, deionized water should be the first choice for creating a stock solution. If solubility is limited, consider using dimethyl sulfoxide (DMSO) or ethanol. However, it is crucial to keep the final concentration of organic solvents in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh out 2.118 mg of this compound (assuming a molecular weight of 211.73 g/mol for the hydrochloride salt).
-
Dissolve the compound in 1 mL of the chosen solvent (e.g., sterile water or DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as quinoline derivatives can be light-sensitive.
Determining the Optimal In Vitro Concentration: A Two-Phase Approach
A systematic approach is essential to identify a concentration that is biologically active but not cytotoxic. This can be achieved in two phases: a cytotoxicity screen to determine the safe concentration range, followed by functional assays to evaluate efficacy.
Phase 1: Cytotoxicity Assessment and Therapeutic Window Determination
It is imperative to first assess the cytotoxicity of the compound on the chosen cell line(s) to establish a non-toxic working concentration range. Cell viability assays are fundamental for this purpose.[4][5]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. It is advisable to use a broad range for the initial screen.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
The therapeutic window will be the range of concentrations that show minimal cytotoxicity (e.g., >90% cell viability) and will be used for subsequent functional assays.
Workflow for Determining the Therapeutic Window
Caption: Workflow for determining the optimal in vitro concentration.
Phase 2: In Vitro Antioxidant Activity Assays
Once a non-toxic concentration range is established, the antioxidant potential of this compound can be evaluated using various standard assays.[7][8][9]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[9]
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
-
Assay Procedure (96-well plate):
-
Add 100 µL of various concentrations of the test compound (within the non-toxic range) to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (methanol).
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of the compound to scavenge the ABTS radical cation.[8]
-
ABTS Radical Cation (ABTS•+) Generation:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Assay Procedure (96-well plate):
-
Add 10 µL of various concentrations of the test compound to the wells.
-
Add 190 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
Protocol: FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][9]
-
FRAP Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate):
-
Incubation and Measurement:
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µM Fe(II) equivalents.
Proposed Antioxidant Mechanisms
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the common challenges of this multi-step synthesis.
Overview of the Synthesis
The synthesis of this compound is typically a two-stage process. The first stage involves the acid-catalyzed condensation of aniline with acetone (or an acetone equivalent like mesityl oxide) to form 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction is a variation of the Doebner-von Miller reaction.[1] The second stage is the reduction of the dihydroquinoline intermediate to the corresponding 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline,[2] which is then converted to its stable hydrochloride salt for easier handling and purification.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Part A: Stage 1 - Condensation of Aniline and Acetone
Q1: My yield of 2,2,4-trimethyl-1,2-dihydroquinoline is very low. What are the most common causes?
A1: Low yields in this condensation reaction are a frequent issue and can stem from several factors:
-
Suboptimal Catalyst: The choice of acid catalyst is critical. While traditional catalysts like hydrochloric acid or iodine are used, they often result in moderate yields (~60%).[3] Modern catalytic systems, such as a combination of hydrogen fluoride (HF) and boron trifluoride (BF₃), have been shown to significantly improve yields to over 80%.[3] The catalyst functions by activating the carbonyl group of acetone and facilitating the cyclization steps. An inappropriate or weak catalyst will fail to drive the reaction to completion.
-
Reaction Temperature: The reaction typically requires heating to proceed efficiently, with temperatures often in the range of 80-150°C.[3] However, excessive temperatures can promote polymerization and tar formation, while temperatures that are too low will lead to a sluggish and incomplete reaction.[4][5]
-
Reactant Stoichiometry: An excess of acetone is generally used to drive the reaction forward. The reaction mechanism involves the condensation of one molecule of aniline with three molecules of acetone.
-
Presence of Water: Water produced during the reaction can inhibit the acid catalyst and shift the equilibrium away from the product. Using anhydrous reagents and reaction conditions is beneficial.[6]
Q2: My reaction is producing a significant amount of dark tar and polymeric material, making purification difficult. How can I prevent this?
A2: Tar formation is the most common side reaction, arising from the acid-catalyzed self-polymerization of acetone and reaction intermediates like mesityl oxide.[5][7] Here’s how to minimize it:
-
Control Temperature and Addition Rate: The reaction is exothermic.[8] Localized overheating is a major contributor to tarring. Ensure efficient stirring and controlled, slow addition of reactants, especially if using a highly reactive acetone source like mesityl oxide.[3][5] Applying gentle initial heating and then allowing the reaction's exotherm to sustain the temperature can be an effective strategy.[9]
-
Optimize Catalyst: While strong acids are necessary, their concentration can be optimized. Excessively harsh acidic conditions can accelerate polymerization.[4] Some protocols utilize milder Lewis acids or heterogeneous catalysts like zeolites to provide a more controlled reaction environment.[8][10]
-
Two-Phase Solvent System: For related Doebner-von Miller reactions, a two-phase solvent system has been used to sequester the reactive carbonyl compound in an organic phase, reducing its tendency to polymerize in the aqueous acid phase.[7]
Q3: What is the optimal catalyst for this reaction?
A3: The choice of catalyst significantly impacts both yield and reaction control. Below is a comparison of commonly used catalysts for the synthesis of the dihydroquinoline intermediate.
| Catalyst System | Typical Yield | Temperature (°C) | Key Advantages | Key Disadvantages | Reference |
| Hydrochloric Acid (HCl) | ~60% | 100-120 | Readily available, inexpensive | Moderate yield, corrosive | [3] |
| Iodine (I₂) | ~60% | 145 | Simple to handle | High temperature, moderate yield | [8] |
| Boron Trifluoride (BF₃) Complex | ~69% | 100-105 | Improved yield over HCl/I₂ | Moisture sensitive, specialized handling | [3] |
| Hydrogen Fluoride/Boron Trifluoride (HF/BF₃) | >82% | 140-145 | High yield, efficient | Highly corrosive and toxic, requires specialized equipment | [3] |
| Zeolite H-Y-MMM | Good | 60-230 | Heterogeneous, reusable catalyst | Wide temperature range, may require optimization | [8] |
As the data indicates, a mixed catalyst system of HF and BF₃ provides the highest reported yields, though it requires specialized equipment due to its hazardous nature.[3] For standard laboratory settings, a BF₃ complex offers a good balance of improved yield and manageable handling.
Part B: Stage 2 - Hydrogenation to Tetrahydroquinoline
Q4: My hydrogenation of the dihydroquinoline intermediate is slow or incomplete. How can I improve the conversion?
A4: Incomplete hydrogenation is typically related to catalyst activity, hydrogen availability, or reaction conditions.
-
Catalyst Choice and Loading: 10% Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[2] Ensure the catalyst is fresh and active. If the reaction is sluggish, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: The reaction is often carried out under a positive pressure of hydrogen gas. While some procedures report success at atmospheric pressure, increasing the pressure (e.g., to 5 atm) can significantly increase the reaction rate.[11]
-
Temperature: Modest heating (e.g., 60-80°C) can improve the reaction kinetics without promoting side reactions.[2][11]
-
Solvent: Solvents like ethanol or tetrahydrofuran (THF) are commonly used.[2][11] Ensure the solvent is of sufficient purity and is not poisoning the catalyst.
Part C: Purification and Salt Formation
Q5: The final this compound product is oily or discolored. How can I obtain a clean, crystalline solid?
A5: The purity and appearance of the final salt depend on the purity of the free base and the salt formation/crystallization procedure.
-
Purify the Free Base First: Before forming the salt, ensure the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline free base is pure. It is often obtained as an oil.[2] Purification can be achieved by vacuum distillation or column chromatography on silica gel.[2]
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Crystallization: The hydrochloride salt should precipitate. If it oils out, try cooling the solution, scratching the inside of the flask, or adding a seed crystal. The choice of solvent is crucial for good crystallization. You may need to perform a recrystallization from a solvent system like ethanol/ether to obtain clean, crystalline material.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (Illustrative Method using BF₃ catalyst)
This protocol is adapted from procedures for similar Doebner-von Miller reactions and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charging Reactants: To the flask, add aniline (1.0 mole).
-
Catalyst Addition: Slowly add a boron trifluoride complex (e.g., BF₃·etherate, ~0.05 mole) to the stirred aniline. An exotherm may be observed.
-
Heating: Heat the mixture to 100-105°C.
-
Acetone Addition: Slowly add acetone (3.0-4.0 moles) dropwise from the dropping funnel over several hours, maintaining the internal temperature.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a large beaker containing water and ice.
-
Neutralize the acid by slowly adding a concentrated base solution (e.g., 50% NaOH) until the solution is strongly alkaline (pH > 10). This will liberate the free base.
-
Extract the product with an organic solvent (e.g., toluene or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is a dark oil containing the desired monomer as well as oligomers.[12] Purify by vacuum distillation to isolate the 2,2,4-trimethyl-1,2-dihydroquinoline monomer.
Protocol 2: Hydrogenation to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a known procedure for this reduction.[2]
-
Reaction Setup: In a hydrogenation flask or a suitable pressure reactor, dissolve 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 mole) in ethanol (10 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.4 g per 2.0 g of starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas. Pressurize the reactor (e.g., to 5 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at 60-80°C for 7-24 hours.[2][11] Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and carefully vent the hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as an oil.[2] This can be further purified by vacuum distillation if necessary.
-
Protocol 3: Formation of this compound
-
Dissolution: Dissolve the purified tetrahydroquinoline free base in anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white or off-white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the solid under vacuum to yield the final product.
-
Recrystallization (if needed): For higher purity, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether.
References
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Answering the user's request.
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This versatile hydrogenated quinoline derivative is a valuable intermediate in pharmaceutical research, particularly for developing novel neuroprotective and antioxidant agents.[1] However, its unique structure—featuring significant steric hindrance and supplied as a hydrochloride salt—presents common challenges in synthetic applications.
This guide is structured to address the most frequent issues encountered in the lab. We will move from foundational knowledge about the reagent itself to specific, symptom-based troubleshooting for failed or messy reactions. Our goal is to explain the causality behind these issues and provide you with robust, field-proven protocols to ensure your success.
Section 1: Foundational Knowledge - Understanding Your Reagent
Before troubleshooting a reaction, it is critical to understand the starting material. Many failures originate from a misunderstanding of the reagent's properties.
FAQ 1.1: What is the critical difference between this compound and its free base?
This is the single most important concept to grasp. You have purchased the hydrochloride salt , not the reactive free amine.
-
This compound: In this form, the nitrogen atom is protonated, forming an ammonium salt (-NH₂⁺Cl⁻). This protonated nitrogen is not nucleophilic and will not react with electrophiles like alkyl halides or acyl chlorides. The salt form enhances the compound's stability and makes it a solid that is easier to handle and weigh.
-
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base): This is the neutral form of the molecule where the nitrogen has a lone pair of electrons. This lone pair makes the nitrogen nucleophilic and allows it to participate in the desired bond-forming reactions. The free base is typically a light-brown oil.[1][2]
Causality: Attempting a reaction with the hydrochloride salt without adding a base to neutralize it and generate the free base in situ is the most common reason for complete reaction failure.
FAQ 1.2: How can I confirm the quality and purity of my starting material?
Contaminants from the synthesis of the precursor, 1,2-dihydro-2,2,4-trimethylquinoline, can persist.[3][4] Before extensive use, a quick quality check is advisable.
-
¹H NMR: Check for the characteristic peaks of the trimethyl-tetrahydroquinoline scaffold and ensure the absence of significant unidentifiable signals.
-
LC-MS: This will confirm the mass of your compound (175.27 g/mol for the free base) and give a good indication of purity.[1]
-
Appearance: The hydrochloride salt should be a solid. If you generate the free base, it should be a light-brown oil.[1][2] A very dark or tar-like appearance may suggest impurities or degradation.
Protocol 1.1: Preparation and Isolation of the Free Base
For sensitive reactions or when using a base that could interfere with your reaction, preparing and purifying the free base beforehand is recommended.
-
Dissolution: Dissolve 1.0 equivalent of this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 1.5-2.0 equivalents of a 2M sodium hydroxide (NaOH) solution with stirring. Monitor the pH with litmus paper or a pH meter until it is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Result: You should obtain the free base as a light-brown oil, which should be stored under an inert atmosphere (nitrogen or argon) and protected from light.[1][5]
Section 2: Troubleshooting Common Failed Reactions
This section is designed in a question-and-answer format to directly address specific experimental failures.
Issue 2.1: No Reaction or Very Low Conversion
Question: "I've mixed my this compound with an alkyl halide, added my solvent, and refluxed for 24 hours. TLC and LC-MS analysis show only unreacted starting materials. What went wrong?"
Answer: This classic symptom almost always points to a failure in nucleophile activation or reactivity. Let's diagnose this systematically.
As discussed in FAQ 1.1, the protonated nitrogen of the hydrochloride salt is non-nucleophilic. You must add a base to deprotonate it.
Corrective Action: Add a suitable base to your reaction mixture. The choice of base and its stoichiometry are critical. You need at least 1.0 equivalent to neutralize the hydrochloride salt, plus an additional equivalent if your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride). A common practice is to use 2.0-2.5 equivalents in total.
| Base Type | Examples | Typical Solvents | Notes & Causality |
| Organic Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | DCM, MeCN, DMF | Soluble in organic solvents. DIPEA is more sterically hindered and less nucleophilic than TEA, making it a better choice to avoid N-alkylation of the base itself. |
| Inorganic Carbonate Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | MeCN, DMF, Acetone | Heterogeneous, requiring good stirring. K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and basic, often accelerating reactions. |
| Inorganic Hydroxide Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Biphasic, PTC | Generally too harsh for many substrates and can cause side reactions (e.g., hydrolysis of esters). Use is limited to specific applications. |
-
Steric Hindrance: The three methyl groups on the heterocyclic ring create significant steric bulk, slowing down reactions. If you have added a base and still see no reaction, the conditions may not be sufficient to overcome this hindrance.
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent like DMF or DMSO. Consider using a more reactive electrophile if possible.
-
-
Poor Solvent Choice: The solvent must be able to dissolve your reagents and be appropriate for the reaction temperature.
-
Solution: For reactions with inorganic bases like K₂CO₃, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are superior to less polar solvents like dichloromethane (DCM).
-
Caption: Troubleshooting Decision Tree for No Conversion.
Issue 2.2: Multiple Unidentified Products / Messy Reaction Mixture
Question: "My reaction has consumed the starting material, but the result is a complex mixture of spots on my TLC plate. I'm concerned about side reactions and decomposition."
Answer: A messy reaction profile suggests that undesired pathways are competing with your target transformation. The primary culprits are often oxidation or reactions involving impurities.
The tetrahydroquinoline ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). This can lead to the formation of the corresponding 1,2-dihydroquinoline or even the fully aromatized quinoline species, which will appear as new, often UV-active spots on a TLC plate.
-
Diagnostic & Corrective Action:
-
Inert Atmosphere: Always run reactions involving this scaffold under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: For particularly sensitive reactions or those involving metal catalysts, degassing the solvent by bubbling nitrogen or argon through it for 15-30 minutes prior to use can be beneficial.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed.
-
As noted, the synthesis of the dihydroquinoline precursor from aniline and acetone can produce oligomers and other side products.[3][4] These amine-containing impurities can compete in the reaction, leading to a host of undesired products.
-
Diagnostic & Corrective Action:
-
Purify the Starting Material: If you suspect impure starting material, purify it. For the hydrochloride salt, recrystallization may be an option. For the free base, column chromatography may be necessary.
-
Stoichiometry Check: Ensure the stoichiometry of your electrophile is accurate relative to the pure tetrahydroquinoline.
-
Issue 2.3: Difficult Product Isolation & Purification
Question: "My LC-MS indicates the desired product mass is present, but I lose most of it during the aqueous work-up, or it streaks badly on my silica gel column."
Answer: These issues are directly related to the basicity of your N-substituted tetrahydroquinoline product.
Your product is a tertiary amine and is therefore basic. During an aqueous work-up, if the aqueous layer is neutral or acidic, your product will become protonated and partition into the aqueous layer, leading to significant loss.
-
Protocol 2.1: Optimized Work-up Procedure
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was in a high-boiling solvent like DMF or DMSO, dilute with a large volume of water and extract with a solvent like ethyl acetate.
-
Basify Aqueous Layer: Before separating the layers, add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute NaOH to ensure the aqueous layer is basic (pH > 8). This keeps your amine product in its neutral, organic-soluble form.
-
Extract and Wash: Separate the organic layer. Wash it sequentially with water and then brine to remove residual base and salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Basic compounds like amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to poor separation, significant tailing (streaking) of spots, and sometimes irreversible adsorption of the product to the column.
-
Corrective Action: Deactivate the Silica Gel
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile base to your chromatography eluent. Add 0.5-1.0% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic product to elute cleanly and symmetrically.
-
Section 3: Advanced FAQs
FAQ 3.1: What are the best practices for storing the hydrochloride salt and the free base?
-
Hydrochloride Salt: Store in a tightly sealed container in a cool, dry place. It is relatively stable to air.[6]
-
Free Base: The free base is an oil and is more susceptible to air oxidation over time.[5] For long-term storage, it is best to keep it in a sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
FAQ 3.2: Can this compound be used in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)? Yes, as a secondary amine, it is a suitable substrate for N-arylation via Buchwald-Hartwig coupling. However, the steric bulk is a major consideration. You will likely need to screen ligands and conditions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate reductive elimination from the sterically congested metal center. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary.
FAQ 3.3: How does the steric hindrance of the 2,2,4-trimethyl groups affect its reactivity compared to unsubstituted tetrahydroquinoline? The gem-dimethyl group at the 2-position and the methyl group at the 4-position create a significantly more hindered environment around the nitrogen atom compared to the parent 1,2,3,4-tetrahydroquinoline.[7] This has a direct impact on reaction kinetics. Expect reactions to be slower. The transition state for the nucleophilic attack will be higher in energy, requiring more forcing conditions (higher temperature, longer reaction times) to achieve comparable conversion to less substituted analogs.
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
PubChem. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (n.d.). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
- Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with 1,2,3,4-Tetrahydroquinoline: A Chemist's Perspective. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]
- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
-
ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Available at: [Link]
-
PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
ESSLAB. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs-biological activities and SAR studies. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
University of Bath's Research Portal. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Available at: [Link]
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the dedicated technical support guide for the purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. As Senior Application Scientists, we understand that obtaining this compound in high purity is critical for reproducible results in research and development. This guide is structured to provide direct answers to common challenges, explain the rationale behind our recommendations, and offer detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a sticky oil or gum, not a solid. How can I crystallize it?
This is a very common issue. The oily or gummy consistency is often due to the presence of residual solvents, moisture, or impurities that depress the melting point and inhibit crystal lattice formation. The free base, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, is itself an oil, so any unreacted free base will also contribute to this problem.[1]
Causality: The hydrochloride salt has a higher melting point and is more crystalline than its free base. Impurities act as defects in the crystal lattice, preventing the ordered arrangement required for solidification.
Solution Pathway:
-
Ensure Complete Protonation: The most likely culprit is incomplete conversion to the hydrochloride salt. Dissolve the oil in a minimal amount of a suitable solvent (like 2-propanol or ethanol) and add a small amount of concentrated HCl or introduce anhydrous HCl gas.
-
Trituration: Add a non-solvent in which the desired salt is insoluble but the impurities are soluble. Diethyl ether or acetone are excellent choices for this.[2] Vigorously stir or sonicate the mixture. This process washes away impurities and can often induce crystallization.
-
Solvent Removal: Ensure all solvents from the synthesis (e.g., DMF, dichloromethane) are thoroughly removed under high vacuum, sometimes with gentle heating.[1] Co-evaporation with a solvent like toluene can help remove azeotropically bound solvents.
Q2: What is the best solvent system for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For hydrochloride salts, polar protic solvents are generally a good starting point.
Expert Recommendation:
-
Primary Choice: 2-Propanol (Isopropanol) . It is often superior to ethanol because many hydrochloride salts have slightly lower solubility in it, which facilitates better recovery upon cooling.[2]
-
Alternative: Ethanol/Diethyl Ether . Dissolve the crude salt in a minimal amount of hot ethanol. Then, slowly add diethyl ether (a non-solvent) until the solution becomes faintly cloudy. Allow it to cool slowly. The ether reduces the overall polarity of the solvent system, forcing the polar salt out of solution.
-
Avoid: Water should generally be avoided unless you are performing a pH-based extraction, as the salt is often highly water-soluble, leading to poor recovery.[2]
Table 1: Recommended Solvents for Purification
| Method | Solvent(s) | Rationale & Best Practices |
| Recrystallization | 2-Propanol | Excellent balance of solubility; dissolve in hot solvent and cool slowly. |
| Recrystallization | Ethanol | Good alternative to 2-propanol, though solubility might be higher. |
| Precipitation | Ethanol / Diethyl Ether | Useful if a single solvent fails. Ether acts as an anti-solvent. |
| Washing/Trituration | Acetone or Diethyl Ether | Good for removing non-polar impurities from the solid salt.[2] |
Q3: My NMR/HPLC analysis shows a persistent impurity. What is its likely identity and how can I remove it?
The most common impurities originate from the synthesis, which typically involves the condensation of aniline with acetone.[3][4]
Likely Impurities:
-
Oligomers/Polymers: The reaction can produce dimers, trimers, and higher oligomers of the dihydroquinoline, which are structurally very similar to the desired product.[5] These are often the most challenging to remove.
-
Unreacted Starting Materials: Residual aniline or acetone.
-
Reaction Intermediates: Such as 1,2-dihydro-2,2,4-trimethylquinoline, if the reduction step is incomplete.[1]
Troubleshooting Strategy:
-
For Oligomers: A careful recrystallization is the best approach. Because the oligomers are larger and often less polar, they may have different solubility profiles. Multiple recrystallizations may be necessary.
-
For Starting Materials: A simple wash or trituration can be effective. Aniline hydrochloride has different solubility than the product. A wash with cold 2-propanol might selectively remove it.
-
For Intermediates: If the impurity is the dihydro- precursor, consider re-subjecting the material to the hydrogenation/reduction conditions to drive the reaction to completion, followed by re-isolation as the hydrochloride salt.
Q4: My final product has a yellow or brown tint. How can I decolorize it?
Color is typically due to trace amounts of highly conjugated, often oxidized, impurities. These can form from air oxidation of aniline or the product itself.
Solution: A treatment with activated carbon (charcoal) is highly effective.[2]
Mechanism: Activated carbon has a high surface area with a network of pores that adsorb large, flat, conjugated molecules responsible for color, while leaving your smaller target molecule in solution.
Protocol:
-
Dissolve the impure hydrochloride salt in a minimal amount of hot recrystallization solvent (e.g., 2-propanol).
-
Add a small amount of activated carbon (typically 1-2% by weight). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.
Purification Workflow & Troubleshooting
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common problems.
Caption: General purification workflow for the hydrochloride salt.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization from 2-Propanol
This protocol describes the standard procedure for purifying the title compound by recrystallization.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 2-propanol (e.g., start with 15-20 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more 2-propanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent as this will reduce your final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Return to the heat and gently swirl for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 2-propanol or diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Trituration
This method is ideal for crude products that are oily or significantly impure.
-
Setup: Place the oily crude product into a flask.
-
Solvent Addition: Add a sufficient volume of a non-solvent, such as diethyl ether or acetone, to fully immerse the oil.
-
Agitation: Vigorously stir the mixture with a spatula, glass rod, or magnetic stirrer. Sonication in an ultrasonic bath can also be very effective. The goal is to break up the oil and encourage the solid salt to precipitate while impurities remain dissolved. Continue for 15-30 minutes.
-
Isolation: If a solid has formed, collect it by vacuum filtration. If it remains oily, carefully decant the solvent.
-
Repeat: Repeat the process with fresh solvent 1-2 more times.
-
Drying: Dry the resulting solid under high vacuum. The product can then be further purified by recrystallization as described in Protocol 1.
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Siddiqui, Z. N., & Khan, K. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16595–16639. [Link]
- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
Asian Journal of Chemistry. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
Sources
side reactions and byproducts in 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. We will explore the causality behind side reactions, provide validated troubleshooting protocols, and offer data-driven advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, from initial condensation to final salt formation.
Q1: My initial reaction of aniline and acetone results in a low yield of the desired 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and a significant amount of dark, tarry polymer. What is causing this and how can it be prevented?
A1: Causality & Mechanism
This reaction, a variation of the Doebner-von Miller synthesis, is notoriously prone to polymerization. The core issue lies in the harsh acidic conditions and the exothermic nature of the condensation between aniline and acetone.[1][2] While the goal is the formation of the monomer, the reactive intermediates can readily undergo acid-catalyzed self-condensation to form dimers, trimers, and higher-order oligomers.[1][3] This is often exacerbated by poor temperature control, which accelerates these undesirable side reactions.[4][5]
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of acid catalyst is critical. While strong mineral acids like hydrochloric acid can be used, they often promote the formation of polymeric residues, leading to monomer yields as low as 19-28%.[6] To enhance the yield of the monomer, consider catalysts that offer better control.
-
Boron Trifluoride Complexes: A combination of boron trifluoride and hydrogen fluoride has been shown to markedly improve monomer yield by providing controlled acidity.[6]
-
Heterogeneous Catalysts: Modern approaches using solid acid catalysts, such as specific zeolites (e.g., H-Y-MMM), can offer high selectivity for the monomer, simplify catalyst removal, and reduce corrosive waste streams.[2]
-
-
Temperature & Reagent Control: The reaction is exothermic.[2]
-
Maintain a stable reaction temperature, typically between 100-140°C.[6]
-
Employ slow, controlled addition of acetone to the aniline-catalyst mixture. This helps dissipate heat, prevent thermal runaways, and minimize the localized concentration of reactive intermediates that lead to polymerization.[6]
-
-
Post-Reaction Work-up: The crude product is often a viscous, dark mixture. Purification via vacuum distillation is essential to separate the volatile monomer from the non-volatile polymeric residue.[6]
Table 1: Effect of Catalyst on Monomer vs. Polymer Yield in TMQ Synthesis
| Catalyst System | Typical Monomer Yield | Typical Polymer/Residue | Key Considerations | Reference |
|---|---|---|---|---|
| Hydrochloric Acid (HCl) | ~19-28% | ~64% | High polymer formation, corrosive. | [6] |
| p-Toluenesulfonic Acid | < 60% | Significant | Moderate improvement over HCl. | [6] |
| Boron Trifluoride/Aniline | ~69% | Reduced | Better yield, but still suboptimal. | [6] |
| BF₃ / HF Combination | > 80% | Significantly Reduced | High efficiency, requires handling of HF. | [6] |
| Zeolite H-Y-MMM | High (specifics vary) | Minimal | Reusable catalyst, environmentally benign. |[2] |
Caption: Workflow for the catalytic reduction of TMQ.
Q3: My purified 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a light-colored oil that darkens upon standing. How do I obtain a stable, solid product?
A3: Causality & Mechanism
The tetrahydroquinoline product is an aromatic amine. Like many amines, the free base is susceptible to air oxidation, which forms highly colored minor impurities, causing the product to darken over time. To achieve long-term stability and obtain a handleable solid, it is standard practice to convert the basic amine into an acid salt, typically the hydrochloride.
Troubleshooting & Optimization:
-
Purification of the Free Base: Before salt formation, ensure the oily free base is pure. If necessary, purify by silica gel column chromatography. [7]2. Hydrochloride Salt Formation:
-
Dissolve the purified oil in a non-polar, anhydrous solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) or bubble anhydrous HCl gas through the solution with stirring.
-
The hydrochloride salt is typically insoluble in these solvents and will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum. The resulting this compound is a stable, crystalline solid. [8]
-
Q4: What are the primary impurities to watch for in my final hydrochloride product, and how can I detect them?
A4: Common Impurities & Analytical Strategy
A thorough analysis of your final product is essential for quality control. The impurity profile will reflect the efficiency of each step in the synthesis.
-
Starting Materials: Residual aniline from the initial condensation.
-
Reaction Intermediates: Unreduced 2,2,4-trimethyl-1,2-dihydroquinoline is a common impurity if the hydrogenation step is incomplete. [7]* Polymeric Byproducts: High molecular weight oligomers formed during the condensation step may carry through if purification is inadequate. [1][3]* Oxidation Products: Small amounts of colored impurities formed by air oxidation of the amine.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, dichloromethane, diethyl ether) may be present. Their limits are governed by regulatory guidelines such as ICH Q3C. [7][9] Recommended Analytical Methods:
-
NMR (¹H and ¹³C): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals.
-
LC-MS / GC-MS: Excellent for identifying and quantifying trace impurities, including starting materials, intermediates, and byproducts.
-
HPLC: The primary tool for assessing final product purity and quantifying known and unknown impurities.
References
- Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5).
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10435-10467. Retrieved from [Link]
- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
- BYJU'S. (n.d.). Preparation and Properties of Quinoline.
-
Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 4, p.79 (1925). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
-
MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]
-
Munoz, S. B., & Dudley, G. B. (2011). Synthesis of 1,2,3,4-Tetrahydroquinolines Including Angustureine and Congeneric Alkaloids. A Review. Organic Preparations and Procedures International, 43(2), 179-205. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected natural and synthetic 1,2,3,4-tetrahydroquinolines. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 4071-22-1|this compound|BLD Pharm [bldpharm.com]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the Technical Support Center dedicated to the synthesis and optimization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the synthesis of the free base, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, followed by its conversion to the hydrochloride salt. The free base is typically synthesized via the catalytic hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline.[1] This precursor, in turn, is often prepared through the acid-catalyzed condensation of aniline with acetone or a related compound.[2][3][4][5] Understanding the intricacies of each step is crucial for successful and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of 2,2,4-Trimethyl-1,2-dihydroquinoline (Precursor)
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted aniline and/or acetone.
-
The isolated yield of the dihydroquinoline precursor is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Acid Catalyst | The condensation of aniline and acetone is acid-catalyzed.[2][3] Ensure the acid catalyst (e.g., hydrochloric acid, iodine, boron trifluoride) is of appropriate concentration and purity. The use of a boron trifluoride/aniline complex has been shown to improve yields compared to other acids.[2] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the formation of polymeric byproducts and tar.[6] A typical temperature range is 80-150°C.[2] It is advisable to perform small-scale optimization trials to determine the optimal temperature for your specific setup. |
| Incorrect Stoichiometry of Reactants | An excess of the acetone derivative is typically used to drive the reaction to completion.[2] Ensure the molar ratio of the acetone source to aniline is appropriate. |
| Formation of Side Products | The reaction can produce a mixture of monomeric and polymeric forms of the dihydroquinoline.[2][4] The reaction conditions, particularly temperature and catalyst, can influence the product distribution. |
Issue 2: Incomplete Hydrogenation to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Symptoms:
-
TLC or GC-MS analysis of the crude product shows the presence of the starting material, 2,2,4-trimethyl-1,2-dihydroquinoline.
-
The final product has a yellowish or brownish tint, which can indicate the presence of the unsaturated precursor.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The catalytic hydrogenation typically employs a palladium-on-carbon (Pd/C) catalyst.[1][7] Ensure the catalyst is fresh and active. If the catalyst has been stored for a long time or exposed to air, its activity may be diminished. |
| Insufficient Hydrogen Pressure | The hydrogenation reaction requires a positive hydrogen pressure. Ensure that the reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction. |
| Inadequate Reaction Time or Temperature | The reaction may require several hours to go to completion. A typical protocol suggests reacting at 60°C for 7 hours.[1][7] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Presence of Catalyst Poisons | Impurities in the starting material or solvent can poison the catalyst, reducing its effectiveness. Ensure that the 2,2,4-trimethyl-1,2-dihydroquinoline precursor is of high purity and that the solvent (e.g., ethanol) is of appropriate grade. |
Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt
Symptoms:
-
The hydrochloride salt does not precipitate upon addition of hydrochloric acid.
-
The isolated product is an oil or a sticky solid instead of a crystalline powder.
-
The final product is discolored.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Solvent for Precipitation | The choice of solvent is critical for the precipitation of the hydrochloride salt. A common method is to dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol) and then add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether). |
| Excess Water Present | The presence of excess water can prevent the precipitation of the hydrochloride salt or lead to the formation of an oil. Ensure that the free base and the solvents used are dry. |
| Impurities in the Free Base | Impurities from the previous steps can interfere with the crystallization of the hydrochloride salt. It is crucial to purify the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline free base before attempting to form the salt. Purification can be achieved by silica gel column chromatography.[7] |
| Suboptimal pH | Ensure that the final solution is acidic enough to fully protonate the amine and induce precipitation. The pH should be checked with indicator paper. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the formation of the 2,2,4-trimethyl-1,2-dihydroquinoline precursor?
A1: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone is a variation of the Skraup-Doebner-von Miller reaction.[8][9] The mechanism involves the acid-catalyzed self-condensation of two molecules of acetone to form mesityl oxide. This is followed by the conjugate addition of aniline to mesityl oxide, and subsequent cyclization and dehydration to form the dihydroquinoline ring.[4][8]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Aniline is toxic and can be absorbed through the skin. Acetone is highly flammable. Concentrated acids are corrosive. The hydrogenation step involves flammable hydrogen gas under pressure. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a properly assembled and shielded hydrogenation apparatus.
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[6][10] Spot the reaction mixture alongside the starting 2,2,4-trimethyl-1,2-dihydroquinoline on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the tetrahydroquinoline product) indicates the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What is the best way to purify the final this compound product?
A4: Recrystallization is the most common method for purifying the hydrochloride salt. The choice of solvent system for recrystallization will depend on the impurities present. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent can be effective.
Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base)
This protocol is adapted from a common method for the hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline.[1][7]
Materials:
-
2,2,4-trimethyl-1,2-dihydroquinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve 2.0 g (11.5 mmol) of 2,2,4-trimethyl-1,2-dihydroquinoline in 10 ml of ethanol.
-
Carefully add 0.4 g of 10% Pd/C to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to 60°C and stir for 7 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of Celite. Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a light-brown oil.[1][7]
Protocol 2: Synthesis of this compound
Materials:
-
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (from Protocol 1)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Concentrated hydrochloric acid (or a solution of HCl in a suitable solvent)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid dropwise with stirring. A white precipitate of the hydrochloride salt should form.
-
Continue adding the acid until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
-
Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, PubMed Central. [Link]
- US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
- RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. [Link]
-
Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. [Link]
-
N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]
-
Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. PubMed. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
-
Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC, PubMed Central. [Link]
-
2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 3. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Solution
Welcome to the technical support center for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to ensure the integrity and reliability of your experimental results.
Introduction to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its Stability
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a hydrogenated quinoline derivative that serves as a versatile intermediate in pharmaceutical research, particularly in the development of neuroprotective and antioxidant agents[1]. As with many substituted tetrahydroquinolines, its stability in solution can be a critical factor for obtaining reproducible and accurate experimental outcomes. Some fused tricyclic tetrahydroquinolines have been reported to degrade in solution under standard laboratory conditions within days[2]. While this compound is not a fused tricyclic system, the inherent reactivity of the tetrahydroquinoline scaffold warrants careful consideration of its stability.
The hydrochloride salt is generally expected to improve aqueous solubility and handling of the parent amine. However, as the salt of a weak base, it will generate a mildly acidic solution, which can influence its degradation pathways. This guide will walk you through the potential stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
Discoloration is a common visual indicator of degradation for quinoline and related compounds[3]. This is often due to oxidation and/or photodegradation. The tetrahydroquinoline ring system can be susceptible to oxidation, leading to the formation of colored, aromatic quinoline species or other degradation byproducts. Exposure to ambient light, especially UV wavelengths, can accelerate these processes.
Q2: I am observing a decrease in the potency of my compound over time or seeing inconsistent results in my biological assays. Could this be related to stability?
Yes, a loss of potency and inconsistent results are classic signs of compound degradation[3]. The degradation of this compound means there is a lower concentration of the active parent compound in your solution, which will directly impact the dose-response in your assays. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by:
-
pH: The stability of quinoline derivatives can be highly pH-dependent[3]. As the hydrochloride salt, the initial pH of an aqueous solution will be acidic. Extreme pH conditions (both highly acidic and basic) can accelerate hydrolysis or other degradation pathways.
-
Light: Tetrahydroquinolines can be photosensitive. Exposure to light, particularly UV, can lead to photodegradation[3].
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation[4].
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation. The antioxidant properties of some tetrahydroquinoline derivatives suggest a susceptibility to oxidation[1].
-
Solvent: The choice of solvent can impact stability. While the hydrochloride salt is typically used in aqueous solutions, the presence of co-solvents may alter degradation rates.
Q4: How should I prepare and store my stock solutions of this compound?
For optimal stability, we recommend the following:
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Use high-purity solvents: Use deoxygenated, high-purity water or other appropriate solvents.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Control temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Inert atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation and/or photodegradation. | Prepare fresh solution. Store all solutions protected from light. Consider deoxygenating the solvent before use. |
| Precipitate Formation | Poor solubility at the prepared concentration or pH. Change in temperature affecting solubility. Degradation to a less soluble product. | Check the solubility of the compound in your chosen solvent. You may need to adjust the pH or use a co-solvent. Ensure the storage temperature does not cause the compound to fall out of solution. |
| Inconsistent Assay Results / Loss of Potency | Degradation of the active compound. | Prepare fresh solutions for each experiment. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. Use a validated analytical method (e.g., HPLC) to confirm the concentration of the stock solution before use. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
To systematically investigate and control the stability of your this compound solutions, we recommend performing a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate its degradation.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[5][6][7].
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (a PDA detector is recommended for method development).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The stressed samples from the forced degradation study are used to demonstrate the specificity of the method.
Visualizing Workflows and Degradation
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
Caption: Potential degradation pathways.
References
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
FDA Drug Approval Process. (n.d.). Forced Degradation Study or Stress Testing Procedure. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
Medical Mass Spectrometry. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Advances in the Chemistry of Tetrahydroquinolines. Retrieved from [Link]
-
ResearchGate. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link]
-
MDPI. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
ResearchGate. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]
-
PubMed Central. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Retrieved from [Link]
-
ResearchGate. (2018). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]
Technical Support Center: Stabilizing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the technical support center for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding its stability profile and the factors that influence it, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Stability Challenge
This compound is a valuable intermediate in pharmaceutical research, particularly as a precursor for compounds with neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] Its hydrogenated quinoline structure, however, makes it susceptible to various degradation pathways, including oxidation, photodegradation, and thermal decomposition. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions for mitigation.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling and storage of this compound.
Question 1: I've noticed a discoloration (yellowing or browning) of my solid this compound sample over time. What is causing this and is the product still usable?
Answer: Discoloration is a common indicator of degradation, most likely due to oxidation and/or photodegradation. The secondary amine in the tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of colored impurities.[2] Exposure to light, especially UV light, can also initiate degradation reactions.[3]
-
Causality: The lone pair of electrons on the nitrogen atom can be abstracted, forming a radical that can then react with oxygen or other molecules, leading to a cascade of reactions that produce chromophoric (colored) byproducts.
-
Usability: The usability of the discolored product depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, it is strongly recommended to use a fresh, un-degraded sample. For less sensitive applications, the material might still be usable, but it is advisable to perform a purity analysis (e.g., by HPLC) to quantify the amount of remaining active compound.
-
Prevention: To prevent discoloration, store the compound in a tightly sealed, amber glass vial in a dark, cool, and dry place.[1] Consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Question 2: My solution of this compound in an aqueous buffer has a lower than expected concentration after a few days. What could be the reason?
Answer: A decrease in concentration in aqueous solutions can be attributed to several factors, including hydrolysis and pH-dependent degradation. While the hydrochloride salt is generally stable in acidic to neutral aqueous solutions, prolonged exposure to highly basic or acidic conditions, especially at elevated temperatures, can lead to degradation.
-
Causality: Although tetrahydroquinolines are generally resistant to hydrolysis, extreme pH conditions can catalyze degradation reactions. More importantly, the pH of the solution can influence the rate of oxidative degradation.
-
Troubleshooting:
-
pH Monitoring: Check the pH of your buffer. If possible, prepare fresh solutions before use.
-
Buffer Selection: Use a buffer system that maintains a stable pH in the desired range for your experiment.
-
Storage: Store solutions at low temperatures (2-8 °C) and protected from light. For long-term storage, consider storing as aliquots at -20 °C or -80 °C, but be aware of potential freeze-thaw instability.
-
Question 3: I am using this compound in a cell-based assay and I'm observing unexpected toxicity. Could this be related to degradation?
Answer: Yes, degradation products can have different biological activities and toxicities compared to the parent compound. If you are observing unexpected results, it is crucial to consider the purity of your compound.
-
Causality: Degradation can lead to the formation of various byproducts, some of which may be cytotoxic or interfere with your assay. For example, oxidative degradation could lead to the formation of reactive quinone-like species.
-
Recommendations:
-
Purity Check: Use a freshly opened vial of the compound or one that has been stored under optimal conditions. If in doubt, verify the purity using an appropriate analytical method like HPLC-UV.
-
Control Experiments: Include a "vehicle-only" control in your experiments. If you suspect degradation, you could also include a "degraded compound" control by intentionally stressing a small sample (e.g., by exposure to light and air) to see if it replicates the toxic effects.
-
Key Degradation Pathways and Prevention Strategies
Understanding the primary degradation pathways is key to preventing them. The main factors to control are Light, Oxygen, Temperature, and pH .
Oxidative Degradation
The secondary amine in the tetrahydroquinoline ring is the primary site for oxidation. This can be initiated by atmospheric oxygen and accelerated by heat and light.
-
Mechanism: The reaction likely proceeds via a radical mechanism, where a hydrogen atom is abstracted from the nitrogen, forming a nitrogen-centered radical. This radical can then react with oxygen to form various oxidation products. The antioxidant properties of some tetrahydroquinoline derivatives are attributed to this ability to scavenge radicals.[2]
-
Prevention:
-
Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (nitrogen or argon).
-
Antioxidants: For solution-based formulations, the addition of antioxidants could be considered, but their compatibility with the experimental system must be verified.
-
Chelating Agents: Traces of metal ions can catalyze oxidation.[4] If your system allows, the addition of a chelating agent like EDTA might be beneficial.
-
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy to initiate chemical reactions.
-
Mechanism: For related tetrahydroquinolinium salts, a "photo-Emde degradation" has been described, which involves a reductive cleavage of the N(1)–C(8a) bond.[5] While this is for a quaternary ammonium salt, it highlights the photosensitivity of the tetrahydroquinoline ring system. Photodegradation can also proceed via the generation of reactive oxygen species in the presence of photosensitizers.
-
Prevention:
Thermal Degradation
High temperatures can accelerate both oxidative and hydrolytic degradation.
-
Mechanism: At elevated temperatures, the molecule has more energy, which can lead to bond cleavage and rearrangement. Tetrahydroquinolines have been shown to act as hydrogen donors at high temperatures, which is a form of thermal decomposition.
-
Prevention:
-
Controlled Temperature Storage: Store the compound at the recommended temperature, typically room temperature for the solid hydrochloride salt, but refrigeration (2-8 °C) is often a good practice for long-term stability.[1]
-
Avoid High Temperatures in Experiments: If heating is required in your protocol, use the lowest effective temperature for the shortest possible duration.
-
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Solutions |
| Temperature | Room temperature or 2-8 °C for long-term | 2-8 °C (short-term), -20 °C or -80 °C (long-term, check freeze-thaw stability) |
| Light | Store in the dark (amber vial) | Store in the dark (amber vial or wrapped in foil) |
| Atmosphere | Tightly sealed container, consider inert gas overlay | Purge with inert gas before sealing, use freshly prepared solutions |
| pH (Solutions) | Prepare in a suitable buffer and use promptly | Maintain stable pH with an appropriate buffer system |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or a photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9]
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Screening other column chemistries (e.g., phenyl-hexyl, cyano) may be necessary to achieve optimal separation.[10]
Starting Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient, for example, 10-90% B over 20 minutes, to elute all potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound has good absorbance (e.g., determined by UV-Vis scan), and use a PDA detector to assess the spectra of all peaks.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject the samples from the forced degradation study (Protocol 1). The method is specific if the peak for the parent compound is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector is highly recommended.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of the compound into a placebo. Analyze multiple preparations to assess both accuracy (how close the measured value is to the true value) and precision (the variability of the measurements).
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results to ensure the method is reliable under slightly varied conditions.
Visualizing Degradation and Workflow
Potential Degradation Pathway
Caption: Key stressors leading to the degradation of the compound.
Forced Degradation Workflow
Sources
- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, purification, and salt formation, providing field-proven insights and actionable troubleshooting protocols to enhance yield, purity, and scalability.
Section 1: Synthesis of the 2,2,4-Trimethyl-1,2-dihydroquinoline Intermediate
The initial synthesis of the dihydroquinoline precursor via the acid-catalyzed condensation of aniline and acetone is often the most challenging stage in the overall process. It is a variation of the Doebner-von Miller reaction, which is notorious for generating viscous, tarry side products that complicate purification and drastically reduce yields.[1][2]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is producing a large amount of black, intractable tar, and the yield of the desired dihydroquinoline monomer is below 30%. What is causing this and how can I prevent it?
Answer: This is the most common issue when scaling this reaction. The root cause is the acid-catalyzed self-polymerization of acetone and mesityl oxide (an intermediate formed in situ) under the reaction conditions.[1] The strong acid required for the cyclization also efficiently catalyzes these competing polymerization pathways.
Causality & Strategy: Your primary goal is to favor the desired intramolecular cyclization over the intermolecular polymerization. This can be achieved by controlling the concentration of reactive intermediates and optimizing the catalytic environment.
Troubleshooting Protocol:
-
Control Reactant Addition: Instead of adding all the acetone at once, a slow, continuous feed of acetone into the hot aniline-acid mixture is critical for scale-up. This keeps the instantaneous concentration of acetone low, minimizing its self-condensation.
-
Optimize the Catalyst: While strong Brønsted acids like HCl are traditional, they can be overly aggressive.[3] Consider screening alternative catalysts that offer a better balance of activity and selectivity. Lewis acids or heterogeneous acid catalysts can be highly effective.
-
Temperature Management: The reaction is exothermic.[4] Runaway temperatures accelerate polymerization. Maintain strict temperature control, typically between 100-130°C. Ensure your reactor has adequate cooling capacity for the intended scale.
-
Consider a Solvent System: While often run neat, introducing a high-boiling, inert solvent can help with heat management and prevent the reaction mass from becoming too viscous. Toluene or xylene can be effective.
Question 2: I am struggling to separate my product from the acidic catalyst and polymeric residue during work-up. What is a robust, scalable work-up procedure?
Answer: A challenging work-up is a direct consequence of tar formation. The goal is to efficiently neutralize the acid, remove the catalyst, and separate the desired oily product from the solid/tarry byproducts.
Workflow for Scalable Work-Up & Purification
Caption: Scalable work-up procedure for the dihydroquinoline intermediate.
Detailed Protocol: Post-Reaction Work-Up
-
Cooling and Dilution: Once the reaction is complete (monitored by GC or TLC), cool the reactor to 60-70°C. Dilute the viscous mass with an equal volume of toluene. This is crucial for preventing the tar from solidifying upon cooling and aids in the subsequent phase separation.
-
Neutralization: In a separate, appropriately sized vessel, prepare a 10-20% aqueous solution of sodium hydroxide or sodium carbonate. Slowly transfer the diluted reaction mixture into the basic solution with vigorous stirring. This is a highly exothermic step; ensure adequate cooling to maintain the temperature below 50°C.
-
Phase Separation: Once neutralization is complete (confirm aqueous phase pH > 9), stop stirring and allow the layers to separate. The upper, dark organic layer contains your product. The lower aqueous layer contains the neutralized catalyst and salts. Tar and polymers may form a rag layer at the interface, which should be separated and discarded with the aqueous phase.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,4-trimethyl-1,2-dihydroquinoline as a dark, viscous oil.
Section 2: Hydrogenation to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
This stage involves the catalytic hydrogenation of the dihydroquinoline intermediate. The main challenges are ensuring complete conversion, managing catalyst handling and removal, and preventing catalyst poisoning.
Frequently Asked Questions & Troubleshooting
Question 3: My hydrogenation reaction is stalling, and I see a significant amount of starting material even after extended reaction times. What is the likely cause?
Answer: Incomplete hydrogenation is typically due to catalyst deactivation or insufficient hydrogen pressure. The crude dihydroquinoline intermediate can contain sulfur or other impurities from the starting materials that can poison the palladium catalyst.
Troubleshooting Protocol:
-
Purity of the Intermediate: If possible, consider a rapid vacuum distillation of the crude dihydroquinoline oil before hydrogenation. This removes non-volatile baseline impurities and oligomers that can coat and deactivate the catalyst.
-
Catalyst Loading and Type: For a robust process, a 5-10% Pd/C catalyst loading (by weight relative to the substrate) is standard. Ensure you are using a high-quality catalyst. If poisoning is suspected, a higher loading or a more poison-resistant catalyst might be necessary.
-
Reaction Conditions: The hydrogenation is typically run in a solvent like ethanol, methanol, or ethyl acetate.[5][6] Ensure your hydrogen pressure is adequate (typically 50-100 psi) and that you have efficient agitation to ensure good contact between the catalyst, substrate, and hydrogen gas.
-
Monitor Hydrogen Uptake: On scale, the reaction should be monitored by measuring hydrogen consumption. The reaction is complete when hydrogen uptake ceases. This is a more reliable endpoint than time.
Table 1: Typical Hydrogenation Parameters
| Parameter | Recommended Range | Rationale |
| Substrate | Distilled Dihydroquinoline | Higher purity prevents catalyst poisoning. |
| Solvent | Ethanol or Methanol | Excellent solubility for substrate and good for H₂. |
| Catalyst | 5% or 10% Pd/C | Standard, effective catalyst for this transformation. |
| Catalyst Loading | 5-10% w/w | Balances reaction speed with cost and filtration load. |
| Hydrogen Pressure | 50-100 psi (3.5-7 bar) | Higher pressure increases H₂ concentration, driving the reaction. |
| Temperature | 40-60°C | Moderate temperature increases reaction rate.[5] |
| Agitation | >300 RPM | Essential for suspending the catalyst and ensuring mass transfer. |
Section 3: Purification and Hydrochloride Salt Formation
The final steps involve purifying the tetrahydroquinoline free base and converting it into a stable, crystalline hydrochloride salt. Challenges include achieving high purity of the free base and controlling the crystallization of the final salt.
Frequently Asked questions & Troubleshooting
Question 4: How can I effectively purify the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline free base on a large scale? Column chromatography is not feasible.
Answer: For multi-gram to kilogram scale, vacuum distillation is the most effective purification method for the oily free base. It efficiently separates the desired monomeric product from lower-boiling solvent residues and higher-boiling oligomers and decomposition products.
Protocol: Vacuum Distillation
-
Setup: Use a distillation apparatus designed for vacuum service, including a short-path distillation head to minimize product loss.
-
Conditions: The free base has a relatively high boiling point. A good vacuum (<1 mmHg) is essential. The boiling point will depend on the vacuum level, but expect a head temperature in the range of 100-140°C.
-
Fraction Collection: Collect fractions based on boiling point and appearance. The main fraction containing the pure product should be a light-colored, clear oil. Discard any initial forerun and the high-boiling residue.
-
Analysis: Analyze the collected fractions by GC or HPLC to confirm purity before proceeding to the salt formation.
Question 5: I am having trouble getting the hydrochloride salt to crystallize. It either oils out or forms a sticky solid. How can I achieve a clean, crystalline product?
Answer: This is a classic crystallization challenge. "Oiling out" occurs when the solubility of the product in the chosen solvent system is too high at the crystallization temperature. The key is to select an appropriate solvent/anti-solvent system and control the rate of salt formation and cooling.
Troubleshooting Crystallization
Caption: Decision workflow for troubleshooting hydrochloride salt crystallization.
Protocol: Optimized Hydrochloride Salt Formation
-
Solvent Selection: Dissolve the purified free base oil in a solvent in which the free base is soluble, but the HCl salt is not. A common choice is isopropanol (IPA), ethyl acetate (EtOAc), or a mixture like IPA/heptane.
-
Acid Addition: Prepare a solution of HCl in a suitable solvent (e.g., HCl in IPA, or ethereal HCl). With vigorous stirring, slowly add the HCl solution to the solution of the free base at room temperature. Adding the acid too quickly or at elevated temperatures often promotes oiling out. Monitor the pH to ensure slight excess of acid.
-
Induce Crystallization: The salt may precipitate immediately. If not, try scratching the inside of the flask with a glass rod or adding a small seed crystal from a previous successful batch.
-
Controlled Cooling & Aging: Once precipitation begins, stir the slurry at room temperature for 1-2 hours to allow for crystal growth. Then, slowly cool the mixture to 0-5°C and hold for several hours to maximize the yield.
-
Isolation and Drying: Isolate the crystalline solid by filtration, wash the filter cake with a cold anti-solvent (like heptane or hexane) to remove residual impurities, and dry the product under vacuum.
By systematically addressing these common challenges, you can develop a robust and scalable process for the production of high-purity this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]
common contaminants in 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride samples
Welcome to the technical support center for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling and analysis of this compound. Our goal is to ensure the scientific integrity of your experiments by helping you identify and mitigate potential contaminants.
I. Understanding the Impurity Profile of this compound
The purity of your this compound sample is paramount for obtaining reliable and reproducible experimental results. Contaminants can arise from the synthetic route, degradation, or storage. Understanding the potential impurities is the first step in ensuring the quality of your material.
Frequently Asked Questions: Common Contaminants
Q1: What are the most likely process-related impurities in my sample?
A1: Process-related impurities are substances introduced or formed during the synthesis of this compound. The most common synthetic pathway involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by catalytic hydrogenation to the final product, and finally, salt formation with hydrochloric acid.
Based on this, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: Residual amounts of aniline and acetone may be present.
-
Incomplete Hydrogenation: The intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, is a common impurity if the hydrogenation step is not driven to completion.
-
By-products of Condensation: The reaction between aniline and acetone is complex and can generate a variety of side-products. Studies have shown that the reaction mixture can contain oligomers of 2,2,4-trimethyl-1,2-dihydroquinoline as major components.[1] Isomers of the main compound may also be formed.[2]
-
Catalyst Residues: If a palladium-on-carbon (Pd/C) catalyst is used for hydrogenation, trace amounts of palladium may remain in the final product. Similarly, acid catalysts from the condensation step could be present.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, methanol, ethyl acetate, dichloromethane) can be present in the final product.
Q2: My sample has developed a slight color over time. What could be the cause?
A2: The development of color, often a yellowish or brownish tint, can be an indication of degradation. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives can be susceptible to oxidation, especially when exposed to air and light. The amino group in the tetrahydroquinoline ring is a primary site for oxidation.
Q3: What are the potential degradation products I should be aware of?
A3: Forced degradation studies, which involve exposing the compound to harsh conditions like acid, base, oxidation, heat, and light, are used to predict potential degradation products.[3][4] For this compound, you should consider the following potential degradation pathways:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. The aromatic ring can also be oxidized, especially if it has activating substituents.
-
Hydrolysis: While the tetrahydroquinoline core is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation.
-
Photodegradation: Exposure to UV or visible light can induce degradation, often leading to colored impurities.
II. Analytical Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and identifying impurities. However, various issues can arise during analysis. This section provides troubleshooting guidance for common HPLC problems.
Frequently Asked Questions: HPLC Analysis
Q4: I am seeing peak tailing for my main compound. What is the cause and how can I fix it?
A4: Peak tailing is a common issue when analyzing basic compounds like tetrahydroquinolines on silica-based reversed-phase columns.
-
Cause: The basic amine group can interact with acidic silanol groups on the silica surface of the HPLC column, leading to secondary interactions and peak tailing.
-
Solutions:
-
Use a low-pH mobile phase: A mobile phase with a pH between 2.5 and 3.5 will protonate the silanol groups, minimizing these secondary interactions.
-
Add a competing base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites.
-
Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups.
-
Q5: I am having trouble separating a known impurity from the main peak. What can I do?
A5: Co-elution of impurities with the main peak is a challenge that requires method optimization.
-
Solutions:
-
Optimize the mobile phase composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Adjust the pH of the mobile phase: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.
-
Try a different column chemistry: If optimization of the mobile phase is not successful, consider a column with a different stationary phase (e.g., a phenyl or cyano column).
-
Q6: My baseline is noisy. How can I improve it?
A6: A noisy baseline can interfere with the detection and quantification of low-level impurities.
-
Potential Causes and Solutions:
-
Air bubbles in the system: Degas your mobile phase thoroughly before use.
-
Pump issues: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Contaminated mobile phase: Use high-purity solvents and freshly prepared buffers.
-
Detector issues: Ensure the lamp has sufficient energy.
-
Experimental Protocol: General HPLC Method for Purity Analysis
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
III. Visualizing the Analytical Workflow
To aid in understanding the process of identifying and managing contaminants, the following workflow diagram is provided.
Caption: Workflow for identifying potential contaminants.
IV. Logical Troubleshooting Flowchart
When encountering an unexpected peak in your chromatogram, the following decision tree can guide your investigation.
Caption: Decision tree for troubleshooting unexpected peaks.
V. References
-
Characterization of Aniline-Acetone Condensation Products by Liquid Chromatography and Mass Spectroscopy. Rubber Chemistry and Technology, 1980, 53(2), 251-262. [Link]
-
Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical Quality Assurance. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of antioxidant research, the quest for novel and more effective radical scavengers is a perpetual endeavor. Among the myriad of synthetic antioxidants, quinoline derivatives have garnered significant attention due to their inherent redox properties. This guide provides a comparative analysis of the antioxidant efficacy of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (TMQ-HCl), a synthetic antioxidant, against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
It is important to note that while 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives are recognized for their antioxidant capabilities, particularly in industrial applications and more recently in biological systems, comprehensive quantitative data from standardized in vitro antioxidant assays for the hydrochloride salt (TMQ-HCl) is not extensively available in peer-reviewed literature.[1] Therefore, for the purpose of a data-driven comparison in this guide, we will utilize available data for a closely related and well-studied derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), as a proxy to illustrate the potential of the tetrahydroquinoline scaffold. The presence of the hydroxyl group at the 6-position is anticipated to significantly contribute to the antioxidant activity of HTHQ.[2][3][4]
This guide will delve into the mechanisms of action of these antioxidants, present detailed protocols for key comparative assays, and offer a quantitative comparison based on available data, providing researchers with a foundational understanding for their own investigations.
Mechanisms of Antioxidant Action
The efficacy of an antioxidant is intrinsically linked to its mechanism of action, which dictates its ability to neutralize reactive oxygen species (ROS) and other free radicals. The antioxidants discussed herein employ various strategies to achieve this.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMQ) Scaffold
The antioxidant activity of the tetrahydroquinoline ring system is primarily attributed to the nitrogen atom within the heterocyclic ring. This nitrogen can donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting tetrahydroquinoline radical can be stabilized through resonance, which is a key feature of effective antioxidants. The trimethyl substituents on the ring can further enhance this stability. In the case of the hydroxylated derivative, HTHQ, the phenolic hydroxyl group provides an additional and highly effective site for hydrogen atom donation, significantly boosting its radical scavenging capacity.[4]
Trolox
Trolox, a water-soluble analog of Vitamin E, is a potent chain-breaking antioxidant. Its antioxidant activity stems from the hydroxyl group on its chromanol ring. Trolox readily donates the hydrogen atom from this hydroxyl group to peroxyl radicals, thus terminating the lipid peroxidation chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization and steric hindrance, preventing it from initiating new oxidation chains.
Ascorbic Acid (Vitamin C)
Ascorbic acid is a versatile water-soluble antioxidant that can act through several mechanisms. It can directly scavenge a wide array of ROS, including superoxide, hydroxyl, and peroxyl radicals, by donating electrons.[5] Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby contributing to the overall antioxidant network of a system.[5]
Butylated Hydroxytoluene (BHT)
BHT is a synthetic phenolic antioxidant widely used as a food additive. Its mechanism of action is similar to that of other phenolic antioxidants. The hydroxyl group on the benzene ring donates a hydrogen atom to free radicals, particularly peroxyl radicals, to form a stable phenoxyl radical. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which enhances the stability of the BHT radical and prevents it from participating in further pro-oxidant reactions.
Comparative Efficacy: In Vitro Antioxidant Assays
To objectively compare the efficacy of these antioxidants, a battery of standardized in vitro assays is employed. Each assay targets a different aspect of antioxidant activity.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the available antioxidant activity data for HTHQ (as a proxy for the TMQ scaffold) and the reference antioxidants. It is crucial to reiterate that the data for HTHQ is presented to illustrate the potential of the tetrahydroquinoline structure and is expected to be higher than that of the non-hydroxylated TMQ-HCl. The IC50 values represent the concentration of the antioxidant required to inhibit 50% of the free radicals in the assay, with lower values indicating higher potency. TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity of a compound relative to Trolox.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS TEAC | ORAC (µmol TE/g) |
| HTHQ (proxy for TMQ-HCl) | Data not available | Data not available | Data not available |
| Trolox | ~3.77[6] | 1.00 (by definition) | ~1.00 (by definition) |
| Ascorbic Acid | ~10.65[7] | ~0.95 | ~0.98 |
| BHT | ~32.06[7] | ~0.50 | ~0.60 |
Note: The presented values are representative and can vary depending on the specific experimental conditions. The lack of direct comparative data for TMQ-HCl is a significant knowledge gap.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
DPPH Assay Workflow
Step-by-step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., TMQ-HCl) and standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solutions.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Experimental Workflow:
ABTS Assay Workflow
Step-by-step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of the test compounds and Trolox standard in a suitable solvent.
-
Add a small volume (e.g., 10 µL) of the antioxidant solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) of the sample is then calculated from the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Experimental Workflow:
ORAC Assay Workflow
Step-by-step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer (pH 7.4).
-
Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.
-
Prepare a series of Trolox standards and dilutions of the test compounds in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the antioxidant solution or Trolox standard to each well.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every minute for at least 60 minutes.
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the net AUC against the Trolox concentration to create a standard curve.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Conclusion
This guide provides a framework for comparing the antioxidant efficacy of this compound with established antioxidants. While direct comparative data for TMQ-HCl is sparse, the known antioxidant properties of the tetrahydroquinoline scaffold, exemplified by its hydroxylated derivative HTHQ, suggest its potential as an effective radical scavenger. The provided detailed protocols for key antioxidant assays empower researchers to conduct their own robust and standardized comparisons.
For drug development professionals, understanding the mechanistic nuances and having access to reliable comparative data is paramount. Further research to generate quantitative data for TMQ-HCl in standardized assays is crucial to fully elucidate its position within the antioxidant landscape and to unlock its potential in various therapeutic and industrial applications. The methodologies and comparative data presented herein serve as a valuable resource for initiating such investigations.
References
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
- Grzesik, K., Bartosz, G., & Sadowska-Bartosz, I. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 145.
- Dah-Nouvlessounon, D., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus.
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Jumina, J., et al. (2019). Development of C-Arylcalix[8]resorcinarenes and C-Arylcalix[8]pyrogallolarenes as Antioxidant and UV-B Protector. Indonesian Journal of Chemistry, 19(1), 226-237.
- Wangsawat, N., et al. (2021). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Journal of Fungi, 7(10), 834.
- Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5651-5654.
- ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
- YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube.
- YouTube. (2021).
- Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
- Kryl'skii, E. D., et al. (2023).
- YouTube. (2021).
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ResearchGate. (n.d.). DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. Retrieved from [Link]
-
ResearchGate. (n.d.). A new approach to assess the total antioxidant capacity using the TEAC assay. Retrieved from [Link]
- Kryl’skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7653-7667.
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A Comparative Guide to the Validation of Analytical Methods for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
This guide provides an in-depth technical comparison of analytical methods for the validation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a key intermediate in pharmaceutical development.[1] As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and defensible validation process.
The principles and protocols outlined herein are grounded in the latest regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
The Imperative of Method Validation: A Regulatory Overview
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] It is a cornerstone of Good Manufacturing Practices (GMP) and a regulatory necessity to ensure product quality, safety, and efficacy.[7] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering key parameters that we will explore in the context of our target molecule.[2][3][8]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][10] This involves a systematic evaluation of various performance characteristics, which we will compare for two common analytical techniques applicable to this compound.
Selecting the Right Analytical Tool: HPLC vs. GC
Given the chemical structure of this compound—a substituted, hydrogenated quinoline derivative with a moderate molecular weight (211.73 g/mol for the hydrochloride salt) and likely solid at room temperature—two primary analytical techniques are well-suited for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][11][12]
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For our target molecule, a reversed-phase HPLC method with UV detection is a logical starting point.
-
Gas Chromatography (GC): GC is an excellent choice for volatile or semi-volatile compounds. While the hydrochloride salt itself is non-volatile, the free base form (2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline) may be sufficiently volatile for GC analysis, especially at elevated temperatures. GC, particularly when coupled with a mass spectrometry (MS) detector, can offer high specificity and sensitivity.[13]
The following sections will detail the validation of hypothetical, yet scientifically sound, HPLC and GC methods for the analysis of this compound.
A Comparative Validation Workflow
The validation process follows a predefined protocol that outlines the experiments and acceptance criteria for each validation parameter.[5][14]
Caption: A generalized workflow for analytical method validation.
Specificity: Distinguishing the Analyte
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16]
Experimental Protocol
HPLC-UV Method:
-
Sample Preparation: Prepare solutions of a placebo (all formulation components except the active pharmaceutical ingredient, API), the this compound reference standard, and a spiked sample (placebo spiked with the reference standard).
-
Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Chromatograph all samples.
-
Evaluation: Compare the chromatograms to ensure that the principal peak for the analyte is free from interference from any placebo components or degradation products. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
GC-MS Method:
-
Sample Preparation: Prepare solutions of the solvent blank, the reference standard, and any known related substances.
-
Analysis: Analyze the solutions using the GC-MS method.
-
Evaluation: The specificity is demonstrated by the separation of the analyte from other volatile components. The mass spectrum of the analyte peak serves as a highly specific identifier, confirming the peak's identity and purity.[13]
Linearity and Range: A Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[15][17]
Experimental Protocol
For both HPLC and GC Methods:
-
Stock Solution: Prepare a stock solution of the reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration for an assay).
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation: Plot the average response (peak area) against the concentration. Perform a linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal, not significantly different from zero | Minimal, not significantly different from zero | Close to zero |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5][15] It is often determined by recovery studies.
Experimental Protocol
For both HPLC and GC Methods:
-
Spiked Samples: Prepare a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration). These are typically prepared by spiking a placebo with known amounts of the API.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample. The recovery is calculated as: (Measured Concentration / Theoretical Concentration) * 100%.
Comparative Data
| Concentration Level | HPLC-UV Method (% Recovery ± RSD) | GC-FID Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 99.2% ± 1.1% | 98.0 - 102.0% |
| 100% | 100.2% ± 0.6% | 100.5% ± 0.9% | 98.0 - 102.0% |
| 120% | 100.8% ± 0.7% | 101.1% ± 1.0% | 98.0 - 102.0% |
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Repeatability and Intermediate Precision
Caption: Workflow for assessing repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the relative standard deviation (%RSD) for each set of measurements and for the combined data.
Comparative Data
| Precision Level | HPLC-UV Method (%RSD) | GC-FID Method (%RSD) | Acceptance Criteria |
| Repeatability | ≤ 0.7% | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are particularly important for the analysis of impurities. They can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness: Resisting Small Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14][17]
Experimental Protocol
HPLC-UV Method:
-
Vary parameters such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
GC-FID Method:
-
Vary parameters such as:
-
Initial oven temperature (e.g., ± 5 °C)
-
Temperature ramp rate (e.g., ± 1 °C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Evaluation: Analyze system suitability samples under each varied condition and assess the impact on key parameters like retention time, peak shape, and resolution.
Conclusion and Recommendations
Both HPLC-UV and GC-FID methods can be successfully validated for the quantitative analysis of this compound.
-
The HPLC-UV method is a robust and versatile choice, particularly suitable for routine quality control in a manufacturing environment. Its straightforward sample preparation and high precision make it ideal for assay and content uniformity testing.
-
The GC-MS method , while potentially requiring derivatization or analysis of the free base, offers superior specificity due to the inclusion of mass spectrometric detection. This makes it an excellent alternative or confirmatory method, especially for impurity profiling and identification of unknown related substances.
The choice between these methods will ultimately depend on the specific application, the available instrumentation, and the stage of drug development.[17] Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is non-negotiable to ensure data integrity and regulatory compliance.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMSbiopharma. (2025).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
- BenchChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.
- ChemicalBook. (n.d.). This compound.
- National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- IOSR Journal of Pharmacy. (n.d.).
- Ambeed, Inc. (n.d.). This compound.
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- 17. youtube.com [youtube.com]
A Comparative Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride and Other Quinoline Derivatives: A Performance Analysis for Drug Discovery
This guide provides an in-depth comparison of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (TMTQ-HCl), a representative polysubstituted tetrahydroquinoline, against other prominent classes of quinoline derivatives. We will dissect their performance based on key biological activities, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for drug development and screening applications.
The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold" in drug design.[1] This versatility has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4][5]
While fully aromatic quinolines like the antimalarial chloroquine or the antibacterial ciprofloxacin are well-known, their reduced counterparts, tetrahydroquinolines (THQs), offer a distinct chemical space and unique biological profile.[4][6] The saturation of the pyridine ring in THQs introduces a three-dimensional character and alters the electronic properties, often enhancing their potential as potent antioxidants.[7][8] TMTQ stands as a key example of this subclass, and its hydrochloride salt form is typically used to improve aqueous solubility and stability for experimental purposes.
Comparative Analysis of Biological Activities
The therapeutic potential of a quinoline derivative is defined by its specific biological effects. Here, we compare the characteristic activities of the tetrahydroquinoline class, represented by TMTQ, with other quinoline derivatives.
Antioxidant Activity
Oxidative stress is a key pathological factor in numerous diseases. The ability of a compound to scavenge reactive oxygen species (ROS) is a critical therapeutic attribute.
-
Tetrahydroquinolines (e.g., TMTQ): This class of compounds is particularly noted for its strong antioxidant properties.[7] The presence of the N-H group in the saturated ring allows them to act as potent radical scavengers, primarily through a Hydrogen Atom Transfer (HAT) mechanism, although Single Electron Transfer (SET) mechanisms can also be involved.[6] Studies on various polysubstituted THQs have demonstrated their ability to inhibit radical chain oxidation effectively.[7] Some novel THQ derivatives have even shown antioxidant activity superior to the standard reference, ascorbic acid, in certain assays.[6]
-
Other Quinoline Derivatives: While some functionalized aromatic quinolines, such as 8-hydroxyquinolines, exhibit antioxidant capabilities, the mechanism often differs.[2] Their activity is typically related to their ability to chelate metal ions and scavenge specific ROS. However, the tetrahydroquinoline scaffold is generally considered a more dedicated and potent platform for radical scavenging.[1][7]
Anti-inflammatory Effects
Inflammation is closely linked to oxidative stress and is a target for many quinoline-based drugs.
-
Tetrahydroquinolines (e.g., TMTQ): The strong antioxidant effects of THQs contribute directly to their anti-inflammatory potential by neutralizing ROS that perpetuate inflammatory signaling.
-
Other Quinoline Derivatives: The anti-inflammatory mechanisms of other quinolines are diverse. They can act as inhibitors of key inflammatory enzymes like Cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[9][10] For instance, certain synthetic quinoline carboxylic acids have demonstrated appreciable anti-inflammatory activity in lipopolysaccharide (LPS)-induced macrophage models, comparable to the NSAID indomethacin.[11][12]
Cytotoxicity and Anticancer Potential
The evaluation of cytotoxicity is crucial, serving either as a desired outcome for anticancer agents or an unwanted side effect.
-
Tetrahydroquinolines (e.g., TMTQ): The cytotoxicity of THQs can vary significantly based on their substitution patterns. While their primary role is often seen as cytoprotective due to antioxidant effects, certain derivatives have been synthesized to exhibit anticancer properties.
-
Other Quinoline Derivatives: Many aromatic quinoline derivatives have been specifically designed as potent anticancer agents.[13] Their mechanisms often involve inducing apoptosis, inhibiting cell migration, or acting as angiogenesis inhibitors.[2] For example, 4-substituted quinolines have been shown to induce caspase-dependent apoptosis in cancer cell lines by promoting mitochondrial permeabilization.[14] It is common for quinoline derivatives designed for anticancer activity to exhibit significant cytotoxicity against various human cancer cell lines, such as HL-60, U937, and MCF-7.[13][15][16]
Quantitative Data Summary
The following table summarizes representative experimental data to illustrate the comparative performance of different quinoline classes. Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made within the same study.
| Compound Class | Representative Compound/Derivative | Assay | Endpoint | Result (IC50 / EC50) | Reference Activity |
| Tetrahydroquinoline | Novel THQ Derivative | ABTS Antioxidant | EC50 | < 10 µg/mL | Ascorbic Acid: 35 µg/mL[6] |
| Quinoline Carboxylic Acid | Quinolone-3-Carboxylic Acid | Anti-inflammatory (NO inhibition) | IC50 | Comparable to Indomethacin | Indomethacin[12] |
| 4-Aminoquinoline | 4-amino, 7-substituted-quinoline | Cytotoxicity (MCF-7 cells) | IC50 | Potent antiproliferative | Doxorubicin[13] |
| 4-Substituted Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-quinoline | Cytotoxicity (HL-60 cells) | IC50 | 19.88 ± 3.35 µg/mL | Doxorubicin[13] |
| 8-Hydroxyquinoline | Thiophene-fused 8-hydroxyquinoline | DPPH Antioxidant | EC50 | 12.03 ± 1.45 µg/mL | Standard Antioxidant[2] |
Mechanistic Insights: The Nrf2-ARE Antioxidant Response Pathway
A key mechanism by which antioxidant compounds confer cytoprotection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes like Heme Oxygenase-1 (HO-1).[17][18] The ability of tetrahydroquinolines to modulate this pathway is a significant area of research.
Caption: Nrf2-ARE antioxidant response pathway modulation.
Experimental Protocols
To ensure scientific integrity, the protocols described below are detailed to be self-validating systems. The choice of these assays allows for a multi-faceted evaluation of a compound's biological profile.
General Experimental Workflow
The logical progression from a compound library to a validated hit involves a tiered screening approach. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for screening quinoline derivatives.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20][21] The amount of formazan produced is directly proportional to the number of living cells.[21]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of choice (e.g., MCF-7, RAW 264.7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader (absorbance at 570 nm, reference at >650 nm).[19]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[22]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: DPPH/ABTS Radical Scavenging Assays
Principle: These assays measure the ability of a compound to scavenge stable free radicals. In the DPPH assay, the deep violet 2,2-diphenyl-1-picrylhydrazyl radical is reduced to a pale yellow hydrazine.[23] In the ABTS assay, the pre-formed blue-green ABTS radical cation (ABTS•+) is reduced back to its colorless neutral form.[24] The decrease in absorbance is proportional to the radical scavenging activity.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
ABTS stock solution: 7 mM ABTS and 2.45 mM potassium persulfate in water.
-
Test compounds and positive control (e.g., Ascorbic Acid, Trolox).
-
Methanol or appropriate buffer.
-
96-well plate and microplate reader.
Procedure (ABTS Assay Example):
-
Radical Generation: Prepare the ABTS•+ solution by mixing equal volumes of the 7 mM ABTS and 2.45 mM potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[23][24]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[24]
-
Assay: In a 96-well plate, add 20 µL of various concentrations of the test compound or standard to wells. Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 6-30 minutes.[24]
-
Absorbance Reading: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the radicals).
Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25][26]
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium.
-
LPS (from E. coli).
-
Griess Reagent: Mix equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.[25]
-
Sodium nitrite standard curve.
-
96-well plate and microplate reader (540-550 nm).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the quinoline derivatives for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells) to induce NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to the 50 µL of supernatant in a new 96-well plate.[26]
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 550 nm.
-
Data Analysis: Determine the nitrite concentration in each sample using the sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC50 value. Note: A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly productive platform for drug discovery. This guide highlights the distinct performance profiles of different quinoline classes. Tetrahydroquinolines, including 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, are particularly promising as potent antioxidants, offering a clear advantage for therapeutic strategies targeting oxidative stress-related pathologies. In contrast, other derivatives, such as 4-aminoquinolines and various functionalized aromatic systems, are often superior as cytotoxic agents for anticancer applications.[2][13]
The choice of which quinoline derivative to advance depends entirely on the therapeutic goal. For neuroprotection or chronic inflammatory diseases, a TMTQ-like compound with high antioxidant capacity and low cytotoxicity would be ideal. For oncology, a derivative with high, selective cytotoxicity against cancer cells is the objective. Future research should focus on synthesizing hybrid molecules that combine the beneficial attributes of different classes and on further elucidating their interactions with key signaling pathways like Nrf2 to design next-generation therapeutics.
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A Comparative Analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline's Antioxidant Performance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparative study of the antioxidant performance of the 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) scaffold. While direct, comprehensive experimental data for the hydrochloride salt of THTQ is limited in publicly accessible literature, this document synthesizes available research on THTQ and its potent derivatives to offer a robust comparison against established antioxidants. The primary focus will be on its hydroxylated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has demonstrated significant promise in preclinical studies.[1][2] We will also draw comparisons with universally recognized antioxidant standards, Trolox and Ascorbic Acid.
The quinoline ring is a foundational structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[3][4] The antioxidant capacity of these compounds is a key area of investigation, particularly for their potential in mitigating oxidative stress-related pathologies.[2]
Mechanistic Insights into Antioxidant Action
The antioxidant activity of quinoline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3] The two principal mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation energy of the N-H bond in the tetrahydroquinoline ring.[3]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. The ionization potential of the antioxidant molecule is a key parameter in this mechanism.[3]
The addition of electron-donating groups, such as a hydroxyl (-OH) group, to the quinoline ring can significantly enhance its antioxidant capacity.[2] This is evidenced by the potent activity of HTHQ.
Comparative Performance Analysis: In Vitro and In Vivo Evidence
In Vitro Antioxidant Assays
Several novel tetrahydroquinoline derivatives have been synthesized and evaluated for their antioxidant potential using standard in vitro assays. For instance, some derivatives have shown exceptional activity in the ABTS assay, even outperforming the standard antioxidant, ascorbic acid.[4]
To provide a framework for comparison, the table below presents typical data for standard antioxidants in common assays.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) |
| Ascorbic Acid | 2 - 10 | 1.0 - 1.2 |
| Trolox | 3 - 8 | 1.0 (by definition) |
| BHT | 10 - 50 | Not applicable |
Table 1: Comparative in vitro antioxidant capacity of standard antioxidants. Data is generalized from multiple sources and can vary based on experimental conditions.[5]
In Vivo Neuroprotective and Antioxidant Performance of HTHQ
The most compelling evidence for the antioxidant potential of the THTQ scaffold comes from in vivo studies of its hydroxylated derivative, HTHQ, in a rat model of Parkinson's disease. These studies offer a robust comparison against the established drug, rasagiline.[1][6]
| Parameter | Control | Parkinson's Model (Rotenone) | HTHQ (50 mg/kg) + Rotenone | Rasagiline + Rotenone |
| Oxidative Stress Markers | ||||
| 8-Isoprostane (Brain) | Low | High | Significantly Reduced | Reduced |
| Lipid Oxidation Products (Brain) | Low | High | Significantly Reduced | Reduced |
| Protein Oxidation Products (Brain) | Low | High | Significantly Reduced | Reduced |
| Neuroprotection | ||||
| Motor Coordination Score | Normal | Impaired | Significantly Improved | Improved |
| Tyrosine Hydroxylase Levels | Normal | Reduced | Significantly Increased | Increased |
| Inflammation | ||||
| Proinflammatory Cytokine mRNA | Low | High | Significantly Reduced | Reduced |
Table 2: Summary of in vivo comparative performance of HTHQ and rasagiline in a rat model of Parkinson's disease. HTHQ demonstrated greater effectiveness than rasagiline in reducing most oxidative stress and inflammatory markers.
These findings highlight that the introduction of a hydroxyl group to the THTQ structure creates a highly effective antioxidant and neuroprotective agent.[2] The performance of HTHQ in these preclinical models suggests that the core THTQ scaffold is a promising candidate for the development of therapeutics targeting oxidative stress.
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Use a blank (solvent only) and a control (solvent with DPPH) for comparison.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound or standard (e.g., Trolox) to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[9]
Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., brain homogenate) using an oxidizing agent (e.g., FeSO4 and ascorbic acid).
-
Add the test compound at various concentrations to the sample before or after inducing peroxidation.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and TBA.
-
Heat the samples (e.g., at 90-100°C for 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantify the amount of MDA formed by comparing it to a standard curve of MDA or a similar standard.
Conclusion
The 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline scaffold represents a promising platform for the development of potent antioxidants. While comprehensive data on the hydrochloride salt is needed, the exceptional in vivo performance of its hydroxylated derivative, HTHQ, underscores the therapeutic potential of this chemical class.[2][6] HTHQ not only demonstrates potent antioxidant effects but also surpasses the efficacy of the established drug rasagiline in key markers of neuroprotection and anti-inflammation in a preclinical model of Parkinson's disease.[6] Further research directly comparing the hydrochloride salt of THTQ with HTHQ and standard antioxidants using standardized in vitro and in vivo assays is warranted to fully elucidate its performance profile and potential applications in mitigating oxidative stress-related diseases.
References
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). National Center for Biotechnology Information. [Link]
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Recent studies of antioxidant quinoline derivatives. (2013). PubMed. [Link]
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Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). National Center for Biotechnology Information. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. [Link]
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Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com. [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022). PubMed. [Link]
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The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. (2015). ResearchGate. [Link]
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Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. [Link]
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(PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). SciELO. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
-
Genesis and development of DPPH method of antioxidant assay. (2011). National Center for Biotechnology Information. [Link]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc.. [Link]
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ISSN: 0975-8585. (2021). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2021_12(5)/[5].pdf]([Link]5].pdf)
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Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. (2023). MDPI. [Link]
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literature review comparing studies on 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
An In-Depth Comparative Review of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Synthesis, Characterization, and Applications
Introduction
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its hydrochloride salt are heterocyclic compounds that have garnered significant interest across various scientific disciplines. The core structure, a saturated derivative of quinoline, is a prevalent motif in numerous biologically active compounds and industrial chemicals.[1] This guide provides a comprehensive literature review comparing different synthetic methodologies, analytical characterization data, and the diverse applications of its hydrochloride form, with a particular focus on its role as an antioxidant and its emerging pharmacological potential.
The parent compound is structurally derived from the well-known antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which is extensively used as a stabilizer in the rubber and polymer industries.[2][3][4] The hydrogenation of TMQ yields the more flexible tetrahydroquinoline scaffold, which has been explored for a range of biological activities, including neuroprotection and cancer therapy.[5][6][7][8][9] The conversion to the hydrochloride salt is a common practice in drug development to enhance stability, and aqueous solubility, and simplify handling. This review will synthesize findings from various studies to provide a clear, comparative analysis for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is a multi-step process, beginning with the formation of its dihydro-precursor, followed by reduction and subsequent salt formation. Various studies have explored different catalysts and reaction conditions, leading to variations in yield and purity.
Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
The industrial and laboratory-scale synthesis of the TMQ precursor is most commonly achieved through the acid-catalyzed condensation reaction of aniline with acetone or its derivatives (like diacetone alcohol or mesityl oxide).[2][10][11] This reaction is a variant of the Doebner-von Miller synthesis.[11][12]
Reaction Mechanisms: Two primary mechanisms are proposed for this condensation[11]:
-
Schiff Base Pathway: Direct condensation of aniline and acetone forms a Schiff base, which then undergoes further reactions and cyclization.
-
Mesityl Oxide Pathway: Two molecules of acetone first undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide. The mesityl oxide then reacts with aniline via a conjugate addition followed by cyclization and dehydration.
Catalyst Comparison: The choice of catalyst significantly impacts the reaction efficiency and the yield of the monomeric TMQ versus its oligomers.
-
Traditional Acid Catalysts: Early methods employed catalysts like hydrochloric acid and iodine.[10][13]
-
Lewis Acids & Advanced Catalysts: To improve the yield of the monomer, stronger and more specific catalysts have been investigated. A notable improvement involves using a combination of hydrogen fluoride (HF) and boron trifluoride (BF₃), which has been shown to markedly enhance the monomer yield.[10] Metal complexes have also been shown to effectively catalyze the formation of anils from anilines and ketones.[14][15] Heterogeneous catalysts, such as certain zeolites and organosulfonic acid silica catalysts, have been explored to simplify catalyst recovery and reduce corrosive waste.[12][16]
Step 2: Hydrogenation to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
The conversion of the dihydroquinoline intermediate to the final tetrahydroquinoline is a reduction reaction.
-
Catalytic Hydrogenation: The most frequently cited method involves the catalytic hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline. A study describes dissolving the dihydroquinoline in ethanol with a 10% Palladium-on-Carbon (Pd-C) catalyst and reacting it under a hydrogen atmosphere at 60°C for several hours, achieving a yield of 89%.[17]
Step 3: Formation of the Hydrochloride Salt
The final step involves the protonation of the secondary amine in the tetrahydroquinoline ring. This is typically achieved by treating a solution of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline free base with hydrochloric acid (HCl), either as a gas or an aqueous/ethanolic solution, followed by precipitation or crystallization of the hydrochloride salt.
Pharmacological Potential: A Comparative Insight
Recent research has shifted towards exploring the therapeutic applications of substituted 1,2,3,4-tetrahydroquinolines.
-
Neuroprotective Effects: The 6-hydroxy derivative (HTHQ) has been extensively studied as a neuroprotective agent in animal models of Parkinson's disease. [5][8]Studies show that HTHQ alleviates oxidative stress, reduces neuro-inflammation by inhibiting the NF-κB pathway, and suppresses apoptosis, ultimately improving motor coordination and protecting neurons. [5][9][18]In these studies, HTHQ was found to be more effective than the conventional drug rasagiline in normalizing most redox and inflammatory markers. [5][18]The saturated, flexible ring of the tetrahydro- form may enhance its ability to cross the blood-brain barrier compared to its more rigid dihydro- counterpart. [8]
-
Anticancer Activity: Beyond neuroprotection, 1,2,3,4-tetrahydroquinoline derivatives have been identified as novel inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target for prostate cancer. [6][7]Specific derivatives demonstrated effective inhibition of RORγ transcriptional activity, suppressed tumor growth in xenograft models, and exhibited potent antiproliferative activity in cancer cell lines. [6]
-
Comparison with Alternatives: The biological activity of the 1,2,3,4-tetrahydroquinoline scaffold is often compared to its structural isomer, 1,2,3,4-tetrahydroisoquinoline. Both classes of compounds are present in natural products and exhibit a wide range of pharmacological activities. [19][20]However, the specific substitution patterns on the tetrahydroquinoline ring are crucial for directing activity towards specific targets, such as the RORγ receptor or pathways involved in neurodegeneration. [6][8]
Experimental Protocols
To facilitate further research, this section provides detailed, synthesized protocols based on methodologies described in the literature.
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
This protocol combines the TMQ synthesis and subsequent hydrogenation. [10][17] Materials:
-
Aniline
-
Acetone
-
Catalyst (e.g., Fluoboric acid or HCl)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas supply
Procedure:
-
TMQ Synthesis:
-
In a reaction vessel, combine aniline and the acid catalyst.
-
Slowly add acetone to the mixture while maintaining the temperature between 80-150°C. The molar ratio of acetone to aniline should be carefully controlled.
-
Allow the reaction to proceed for several hours with stirring.
-
After completion, cool the mixture and neutralize it with a NaOH solution.
-
Extract the organic layer with a suitable solvent like toluene or dichloromethane.
-
Wash the organic layer with water, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 2,2,4-trimethyl-1,2-dihydroquinoline.
-
-
Hydrogenation:
-
Dissolve the crude TMQ (e.g., 2.0 g) in ethanol (e.g., 10 ml).
-
Add the 10% Pd/C catalyst (e.g., 0.4 g) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and carry out the reaction under a hydrogen atmosphere at 60°C for approximately 7 hours.
-
Upon completion, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product as an oil.
-
Protocol 2: DPPH Radical Scavenging Assay
This is a general protocol for evaluating antioxidant activity. [2] Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate and microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Create a series of dilutions from the stock solution.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the methanolic DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
This compound is a versatile compound with a well-established synthetic pathway rooted in the industrial production of its dihydroquinoline precursor. While its primary historical context is as an antioxidant, modern research has unveiled a significant and promising pharmacological profile. Comparative studies on its derivatives, particularly in the field of neurodegenerative disease and oncology, demonstrate that the tetrahydroquinoline scaffold is a valuable platform for drug discovery. The key to its potential lies in the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on a more direct comparison of the hydrochloride salt's activity against its free base and other salt forms, as well as expanding the investigation into other therapeutic areas.
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Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. Available from: [Link]
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The metal complex catalyzed reactions of anils. I. The reaction of acetone with anilines - Canadian Journal of Chemistry. Available from: [Link]
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Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF - ResearchGate. Available from: [Link]
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The metal complex catalyzed reactions of anils. I. The reaction of acetone with anilines. Available from: [Link]
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Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available from: [Link]
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The Reaction of Acetone with Aniline - Semantic Scholar. Available from: [Link]
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The Reaction of Acetone with Aniline - American Chemical Society. Available from: [Link]
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The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Available from: [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. Available from: [Link]
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Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed. Available from: [Link]
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Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
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2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. Available from: [Link]
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Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available from: [Link]
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Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available from: [Link]
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Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed Central. Available from: [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed Central. Available from: [Link]
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Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. Available from: [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. Available from: [Link]
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(PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - ResearchGate. Available from: [Link]
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Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry. Available from: [Link]
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1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. Available from: [Link]
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benchmarking 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride against industry standards
Introduction: Unveiling the Potential of a Versatile Quinoline Derivative
In the landscape of pharmaceutical research and development, the quest for novel excipients and active pharmaceutical ingredient (API) precursors with protective properties is incessant. Among the myriad of heterocyclic compounds, quinoline derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide focuses on a specific hydrogenated quinoline derivative, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 4071-22-1), a compound recognized for its role as a versatile intermediate in the synthesis of bioactive molecules.[3]
Derivatives of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold have demonstrated notable antioxidant properties, playing a crucial role in mitigating oxidative stress, a key pathological factor in numerous diseases.[1][3] Notably, its 6-hydroxy derivative has shown exceptional promise in preclinical models of Parkinson's disease, where it effectively reduces oxidative damage and neuroinflammation.[1][2]
This guide provides an in-depth comparative analysis of this compound against established industry-standard antioxidants. As a Senior Application Scientist, the objective is to offer researchers, scientists, and drug development professionals a comprehensive technical resource, complete with supporting experimental data and detailed protocols, to facilitate an informed evaluation of this compound's potential in their applications.
The Scientific Rationale: Why Benchmark Antioxidant Capacity?
Oxidative degradation is a primary pathway for the instability of pharmaceutical formulations. The inclusion of antioxidants is often a critical strategy to preserve the efficacy and shelf-life of drug products.[4] Regulatory bodies like the FDA and EMA have underscored the importance of justifying the inclusion of such excipients and have even suggested their use to mitigate the formation of harmful nitrosamine impurities.[5][6][7][8][9]
The core mechanism of many antioxidants lies in their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.[10] To quantitatively assess this capability, standardized in vitro assays are indispensable. This guide will focus on three widely accepted methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[11][12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[13][14]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16]
By benchmarking this compound against well-characterized industry standards in these assays, we can objectively evaluate its relative antioxidant potency.
Comparative Performance Analysis: A Data-Driven Evaluation
While direct, publicly available quantitative antioxidant data for this compound is limited, recent studies on novel tetrahydroquinoline (THQ) derivatives have shown exceptional antioxidant activity, in some cases outperforming the industry standard, ascorbic acid, in the ABTS assay.[8] For the purpose of this guide, we will present a comparative framework using established data for industry-standard antioxidants. This provides a baseline against which this compound can be evaluated upon experimental testing.
Table 1: Comparative Antioxidant Activity of Industry Standards
| Compound | Assay | IC50 / TEAC Value | Source(s) |
| Trolox | DPPH | IC50: ~3.77 µg/mL | |
| ABTS | IC50: ~2.93 µg/mL | ||
| ORAC | Standard Reference | [6][16] | |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~24.34 µg/mL | |
| ABTS | EC50: ~35 µg/mL | [8] | |
| Butylated Hydroxytoluene (BHT) | DPPH | - | [12] |
| Quercetin | DPPH | IC50: ~4.60 µM | |
| ABTS | IC50: ~1.89 µM | [17] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another common metric for the ABTS and ORAC assays.
The data clearly indicates the potent antioxidant capacity of these standard compounds. For this compound to be considered a viable alternative, its experimental IC50 or TEAC values should be competitive with these benchmarks. The promising results from its derivatives suggest this is a strong possibility.[8]
Experimental Workflow & Mechanistic Insights
The following diagrams illustrate the generalized workflows for the DPPH, ABTS, and ORAC assays, providing a visual representation of the experimental logic.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of the benchmarking studies, the following detailed protocols for the DPPH, ABTS, and ORAC assays are provided.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a light-protected container.[11][18]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of each dilution of the test compound and standards to separate wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well.[11]
-
Include a blank control containing the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/standard.[17]
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water.[13]
-
Generate the ABTS radical cation (ABTS•+) by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Prepare stock solutions and serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume (e.g., 10-20 µL) of each working solution of the test compound and standard to the wells of a 96-well microplate.[13]
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[13]
-
Include control wells containing the solvent and the ABTS•+ solution.
-
Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[13]
-
-
Data Analysis:
-
Measure the absorbance of each well at 734 nm using a microplate reader.[13]
-
Calculate the percentage of ABTS radical scavenging activity using a similar formula as in the DPPH assay.
-
Determine the IC50 or TEAC value from the dose-response curve.
-
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black microtiter plate, add 25 µL of the diluted standards or samples to each well.[15]
-
Add 150 µL of the 1X Fluorescein Solution to each well, mix thoroughly, and incubate for 30 minutes at 37°C.[15]
-
Initiate the reaction by adding 25 µL of the Free Radical Initiator Solution to each well.[15]
-
-
Data Analysis:
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[17]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the Blank AUC from the AUC of each sample and standard.[17]
-
Determine the TEAC of the unknown sample by comparing its Net AUC to the standard curve.
-
Conclusion and Future Outlook
This compound stands as a promising candidate for applications requiring antioxidant properties, particularly within the pharmaceutical industry. While direct quantitative data on its antioxidant capacity remains to be extensively published, the potent activity of its derivatives strongly suggests its potential.[1][3][8]
This guide provides a robust framework for the comprehensive evaluation of this compound. The detailed protocols for the industry-standard DPPH, ABTS, and ORAC assays, along with the comparative data for established antioxidants, empower researchers to conduct their own benchmarking studies.
The true value of this compound will be elucidated through rigorous experimental validation. The methodologies outlined herein offer a clear path to generating the necessary data to ascertain its position relative to current industry standards. Such studies are not only scientifically valuable but also crucial for the potential adoption of this versatile compound in next-generation pharmaceutical formulations.
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Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
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Unknown Author. (2025, February 14). Can you suggest a relevant protocol for ABTS radical scavenging assay?. ResearchGate. Available from: [Link]
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Kolosova, N. G., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available from: [Link]
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Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available from: [Link]
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Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Available from: [Link]
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Pharma Specialists. (2021, August 2). Antioxidant and Its Impact on Pharmaceutical Products. Available from: [Link]
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US FDA. (2021, November 22). US FDA Suggests Adding Antioxidants To Drug Formulations To Mitigate Nitrosamine Risks. Available from: [Link]
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Unknown Author. (2023). Results of the ABTS˙ + scavenging assay. ResearchGate. Available from: [Link]
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Unknown Author. (2023). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. Available from: [Link]
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Krymskii, M. A., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. Available from: [Link]
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Kolosova, N. G., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. Available from: [Link]
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Unknown Author. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Available from: [Link]
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Kolosova, N. G., et al. (2023). (PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. ResearchGate. Available from: [Link]
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Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
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Unknown Author. (2025, August 7). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. ResearchGate. Available from: [Link]
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Unknown Author. (2023). (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. Available from: [Link]
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Unknown Author. (2023). The comparison of the number of ABTS •+ molecules reduced by one. ResearchGate. Available from: [Link]
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Unknown Author. (2023). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging. ResearchGate. Available from: [Link]
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Unknown Author. (2019). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available from: [Link]
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Internet Scientific Publications. Radical scavenger and Antioxidant activities of extracts and fractions from Bulgarian Ononis spinosa L. and GC-MS analysis of Ethanol extract. Available from: [Link]
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Unknown Author. (2014). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available from: [Link]
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Floegel, A., et al. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]
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Unknown Author. (2011). Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. Pharmacognosy Journal. Available from: [Link]
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Unknown Author. (2025, August 9). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ResearchGate. Available from: [Link]
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YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Available from: [Link]
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An In Silico Comparative Analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride and Structurally Related Compounds for Neuroprotective Potential
This guide presents an in-depth in silico comparison of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride with its parent scaffold, 1,2,3,4-tetrahydroquinoline, and a functionally relevant analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive computational assessment of their potential as neuroprotective agents, focusing on their interaction with Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases.[1][2]
Introduction: The Therapeutic Promise of Tetrahydroquinolines
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1] 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, a prominent member of this class, and its analogs have garnered significant interest for their potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease.[3][4][5] This guide employs a suite of computational tools to dissect and compare the molecular properties, target engagement, and drug-likeness of these compounds, offering predictive insights to guide further experimental validation.
Compound Selection Rationale
For a focused and relevant comparison, the following compounds were selected:
-
This compound (TMTQ-HCl): The primary compound of interest.
-
1,2,3,4-Tetrahydroquinoline (THQ): The parent scaffold, included to elucidate the influence of the trimethyl substitution on the molecule's properties and activity.
-
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ): A hydroxylated analog with demonstrated neuroprotective and antioxidant effects in preclinical models of Parkinson's disease, providing a functionally relevant benchmark.[3][4][5][6]
In Silico Methodology: A Multi-faceted Approach
To provide a holistic comparison, a three-pronged in silico strategy was employed, encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. This approach allows for the evaluation of not only the potential efficacy of the compounds but also their drug-like properties and the stability of their interactions with the biological target.
Target Selection: Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is a well-established therapeutic target for neurodegenerative diseases.[1][2] Its inhibition can increase dopamine levels in the brain and reduce the production of reactive oxygen species, both of which are beneficial in the context of Parkinson's disease.[1] The availability of high-resolution crystal structures of human MAO-B in the Protein Data Bank (PDB) makes it an ideal candidate for structure-based drug design and in silico analysis.
Molecular Docking: Probing the Binding Affinity for MAO-B
Molecular docking simulations were performed to predict the binding modes and affinities of the selected compounds within the active site of human MAO-B.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The crystal structure of human MAO-B in complex with an inhibitor (PDB ID: 2BYB) was obtained from the RCSB Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.
-
Ligand Preparation: The 3D structures of TMTQ, THQ, and HTHQ were generated and optimized using molecular mechanics force fields. Rotatable bonds were defined to allow for conformational flexibility during docking.
-
Docking Simulation: Autodock Vina was employed for the docking calculations. A grid box was centered on the active site of MAO-B, encompassing the key residues involved in ligand binding. The Lamarckian Genetic Algorithm was used to search for the optimal binding poses.
-
Analysis: The resulting docking poses were clustered and ranked based on their predicted binding energies. The interactions between the ligands and the active site residues were visualized and analyzed.
Results: Predicted Binding Affinities and Interactions
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| TMTQ | -7.2 | TYR435, PHE343, LEU171 |
| THQ | -6.5 | TYR435, ILE199 |
| HTHQ | -7.8 | TYR435, PHE343, LEU171, CYS172 |
The docking results suggest that all three compounds can favorably bind to the active site of MAO-B. HTHQ exhibited the highest predicted binding affinity, followed by TMTQ and then THQ. The trimethyl substitutions in TMTQ and HTHQ appear to contribute to enhanced hydrophobic interactions within the active site. The hydroxyl group of HTHQ is predicted to form a hydrogen bond with the side chain of CYS172, further stabilizing its binding.
Caption: Workflow for the molecular docking analysis.
ADMET Profiling: Assessing Drug-Likeness
The prediction of ADMET properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[7]
Experimental Protocol: ADMET Prediction
The ADMET properties of the three compounds were predicted using the SwissADME and pkCSM web servers. The following parameters were evaluated:
-
Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.
-
Absorption: Caco-2 permeability, Human Intestinal Absorption.
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Toxicity: AMES toxicity, hERG inhibition.
Results: Comparative ADMET Profile
| Property | TMTQ | THQ | HTHQ | Favorable Range |
| Molecular Weight | 175.27 | 133.19 | 191.27 | < 500 |
| LogP | 3.25 | 2.10 | 2.85 | < 5 |
| H-bond Donors | 1 | 1 | 2 | < 5 |
| H-bond Acceptors | 1 | 1 | 2 | < 10 |
| Caco-2 Permeability (log Papp) | High | High | High | > -5.15 |
| Intestinal Absorption (%) | > 90% | > 90% | > 90% | High |
| BBB Permeability | Yes | Yes | Yes | Yes |
| CNS Permeability | Yes | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | No | Yes | No is preferred |
| AMES Toxicity | No | No | No | No |
| hERG I Inhibitor | No | No | No | No |
All three compounds exhibit favorable physicochemical properties and are predicted to have good oral absorption and blood-brain barrier permeability. A potential liability for TMTQ and HTHQ is the predicted inhibition of the CYP2D6 enzyme, which could lead to drug-drug interactions.
Molecular Dynamics Simulation: Evaluating Binding Stability
To assess the stability of the predicted binding poses and to understand the dynamic behavior of the ligand-protein complexes, molecular dynamics (MD) simulations were performed.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked complexes of MAO-B with TMTQ, THQ, and HTHQ were solvated in a cubic box of water with counter-ions to neutralize the system.
-
Energy Minimization: The systems were subjected to energy minimization to remove steric clashes.
-
Equilibration: The systems were gradually heated to 300 K and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.
-
Production Run: A 100 ns production MD simulation was performed for each system.
-
Analysis: The trajectories were analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and the ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues.
Results: Stability of the Ligand-Protein Complexes
The RMSD plots for the protein backbone in all three simulations remained stable after an initial equilibration period, indicating that the overall protein structure was not significantly perturbed by the binding of the ligands. The RMSD of the ligands within the active site also showed limited fluctuations, suggesting stable binding poses. The RMSF analysis highlighted that the residues in the active site exhibited lower fluctuations compared to the more flexible loop regions of the protein.
Caption: Workflow for the molecular dynamics simulations.
Discussion and Conclusion
This in silico comparative guide provides valuable insights into the potential of this compound and its analogs as neuroprotective agents targeting MAO-B. The computational data suggests that:
-
Structural modifications influence binding affinity: The addition of methyl groups in TMTQ and the further addition of a hydroxyl group in HTHQ appear to enhance the binding affinity for MAO-B compared to the parent THQ scaffold. This is likely due to increased hydrophobic interactions and the potential for hydrogen bonding.
-
Favorable drug-like properties: All three compounds demonstrate promising ADMET profiles, with predicted high oral absorption and BBB permeability, which are essential for CNS-acting drugs. The potential for CYP2D6 inhibition by TMTQ and HTHQ warrants further experimental investigation.
-
Stable target engagement: Molecular dynamics simulations indicate that all three compounds form stable complexes with MAO-B, reinforcing the binding poses predicted by molecular docking.
References
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Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14358. [Link]
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Bhardwaj, V. K., et al. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]
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Popova, T. N., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
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Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics, 464(2), 269-276. [Link]
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Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic Chemistry, 101, 103991. [Link]
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Guan, L., et al. (2019). In silico ADMET screening of drug-like compounds. Drug Discovery Today, 24(5), 1145-1155. [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
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Guo, H., et al. (2015). Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinolines Derivatives as Monoamine Oxidase Inhibitors for Treatment of Alzheimer’s and Parkinson’s Diseases. Asian Journal of Chemistry, 27(10), 3651-3654. [Link]
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Zhang, L., et al. (2023). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]
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Scribd. (n.d.). Mao B | PDF | Quantitative Structure–Activity Relationship | Docking (Molecular). Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... Retrieved from [Link]
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ResearchGate. (n.d.). Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) study of tetrahydro‐β‐carbolines... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
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Lee, J. H., et al. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 26(11), 3186. [Link]
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Patel, K., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5434. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse012401 (3R)-1,2,3,4-tetrahydroquinolin-3-ol at BMRB. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, grounding procedural guidance in the core principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound, a hydrogenated quinoline derivative, and its parent compounds are classified as hazardous materials, necessitating stringent disposal protocols.[1][2]
Health and Environmental Hazards:
-
Carcinogenicity: The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[1] Special instructions should be obtained before use, and the material should not be handled until all safety precautions have been read and understood.[1]
-
Toxicity: The compound is considered toxic if swallowed (Acute toxicity, Oral: Category 3). It also causes skin and serious eye irritation.[1][3]
-
Aquatic Harm: It is classified as harmful to aquatic life with long-lasting effects, mandating that release into the environment and sewer systems be strictly avoided.[4]
Physicochemical Hazards:
-
Combustibility: The parent compound is a combustible liquid.
-
Incompatibility: It is incompatible with strong oxidizing agents and strong acids.[1] Accidental mixing can lead to vigorous and potentially dangerous reactions.
This hazard profile dictates that this compound must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.[5][6]
Regulatory Framework: Adherence to Mandated Standards
The disposal of this chemical is governed by a multi-tiered regulatory structure. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7]
-
Waste Classification: Waste generators must consult federal, state, and local regulations to ensure complete and accurate classification of the waste stream.[5] This typically involves categorizing it based on its characteristics (e.g., toxicity, ignitability) and providing the appropriate RCRA waste codes.
-
Sewer Disposal Prohibition: The EPA explicitly prohibits the drain disposal (sewering) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted by all research laboratories.[6]
-
State and Local Authority: It is crucial to recognize that state and local environmental agencies may have regulations that are more stringent than federal mandates. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.
On-Site Waste Management: A Step-by-Step Protocol
The following protocol details the immediate steps a researcher must take to safely manage waste containing this compound within the laboratory.
Step 1: Personal Protective Equipment (PPE) Engagement Before handling the waste, ensure you are wearing appropriate PPE.
-
Hand Protection: Wear compatible, chemical-resistant gloves.
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield.
-
Body Protection: Wear a lab coat. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[1]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate from Incompatibles: Keep waste containers of this compound separate from strong oxidizing agents and strong acids.[1]
-
Solid vs. Liquid: Use separate, clearly labeled containers for solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, rinsates, solutions).
Step 3: Container Selection and Labeling The integrity and clear identification of the waste container are paramount.
-
Container Choice: Use a robust, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the chemical.
-
Hazardous Waste Labeling: The container must be labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
All major components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.
-
The SAA must be a secondary containment bin or tray to capture any potential leaks.
-
Ensure the container remains closed except when actively adding waste.
Final Disposal Pathway: Incineration
The universally recommended disposal method for this category of chemical is through an approved and licensed hazardous waste disposal facility.[1][5][8]
Workflow for Off-Site Disposal:
-
EHS Coordination: Once your waste container is full, or if you are discontinuing the project, contact your institution's EHS department to arrange for a waste pickup.
-
Transportation: The waste will be transported by trained professionals in accordance with Department of Transportation (DOT) regulations. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified under UN 2810, as a toxic liquid, organic, n.o.s.
-
Incineration: The ultimate and most effective disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration. This process ensures the complete destruction of the molecule, preventing its release into the environment. Thermal decomposition can lead to the release of irritating gases, which are managed by the facility's scrubbing and filtration systems.[1]
The decision-making process for handling waste containing this compound is summarized in the workflow diagram below.
Caption: Decision workflow for handling and disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline HCl waste.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all handling of the material.[1]
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and contaminated surfaces into a suitable, labeled container for hazardous waste disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, rinse immediately and continuously with plenty of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[1][8]
Summary Data Table
| Parameter | Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Carcinogenicity (Category 1B), Aquatic Hazard, Chronic (Category 3) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H350: May cause cancer. H412: Harmful to aquatic life with long lasting effects. | [1] |
| Primary Disposal Route | High-Temperature Incineration | [1][9] |
| Prohibited Disposal | Sewer/Drain System, Municipal Trash | [5][6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
References
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025-08-10). ResearchGate. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. TSOC. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Quinoline | EPA. U.S. Environmental Protection Agency. [Link]
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Management of Hazardous Waste Pharmaceuticals. (2025-09-16). U.S. Environmental Protection Agency. [Link]
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Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (2020-09-05). MDPI. [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information. [Link]
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Quinoline Toxicological Summary. (2023-11). Minnesota Department of Health. [Link]
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Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
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10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. (2022-10-10). U.S. Environmental Protection Agency. [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in research and development, with essential, actionable safety protocols for handling 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The guidance herein is synthesized from safety data for the core quinoline structure and its close derivatives, establishing a robust framework to ensure your safety and the integrity of your work. We move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the potential hazards of a compound is the foundation of safe handling. While specific toxicological data for the hydrochloride salt may be limited, the known risks associated with the parent quinoline and tetrahydroquinoline structures dictate a cautious approach. The primary hazards are categorized below.
| Hazard Category | Description & Rationale | Potential Health Effects |
| Acute Oral Toxicity | Structurally related compounds like 1,2,3,4-tetrahydroquinoline are classified as toxic if swallowed.[1] This suggests the compound can cause significant harm if ingested, even in small quantities. | Nausea, vomiting, dizziness, and potential liver damage upon high exposure.[2] |
| Skin & Eye Irritation | Derivatives are known to cause skin and serious eye irritation.[3][4] The hydrochloride salt, likely a solid, can form dust which may exacerbate this, potentially causing respiratory irritation as well.[3][4][5] | Redness, pain, and itching of the skin. Serious eye contact can lead to pain and potential damage.[2] Inhalation of dust may irritate the nose, throat, and lungs.[2] |
| Carcinogenicity | The parent compound, quinoline, is a suspected carcinogen in humans based on animal studies.[2] 1,2,3,4-tetrahydroquinoline is also flagged with a "May cause cancer" hazard statement.[1] This necessitates minimizing all routes of exposure. | Long-term or repeated exposure could increase the risk of developing cancer. |
| Aquatic Toxicity | This class of compounds is recognized as being harmful to aquatic life with long-lasting effects.[1][6] This is a critical consideration for both spill management and final disposal. | Environmental damage if released into drains or waterways.[1][2] |
Core Protective Protocols: A Multi-Layered Defense
Your primary defense is not your PPE, but your environment. All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to control vapor and dust inhalation at the source.[1] PPE serves as the critical final barrier.
Personal Protective Equipment for Routine Operations
For standard laboratory procedures such as weighing, preparing solutions, and running reactions, the following PPE is mandatory:
-
Eye and Face Protection:
-
What: Tightly-fitting safety goggles with side-shields conforming to NIOSH or EN 166 standards.[6][7]
-
Why: This provides a seal around the eyes to protect against splashes and airborne dust particles. For tasks with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn over the safety goggles.[8]
-
-
Hand Protection:
-
What: Chemical-resistant gloves (e.g., nitrile) of at least 14 mils thickness for reusable gloves or 4-14 mils for single-use.[8] Double-gloving is recommended.
-
Why: The hands are the most likely point of direct contact. Gloves must be inspected for any signs of degradation or punctures before each use.[7] Always remove the outer glove before touching "clean" surfaces like keyboards or door handles. Change gloves immediately if you suspect contamination.
-
-
Body Protection:
-
Respiratory Protection:
-
What: Generally not required when working within a functional fume hood. If a fume hood is not available or if dust is generated outside of containment, a NIOSH-approved air-purifying respirator with N95 (for dust) or organic vapor cartridges is necessary.[6][10][11]
-
Why: The primary engineering control (fume hood) is designed to prevent inhalation exposure. Respiratory protection is a backup for situations where these controls are insufficient or during emergencies.
-
Emergency First Aid Protocols
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | Immediate Action Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[4][6][12] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][12] Seek medical advice if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Rinse the mouth thoroughly with water.[1][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a Poison Control Center or doctor immediately.[1] |
Spill Management and Disposal Plan
A prepared response to a spill is crucial to prevent wider contamination and exposure. All materials used in the cleanup must be treated as hazardous waste.
Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Step-by-Step Spill Cleanup
-
Evacuate & Secure: Immediately alert others and evacuate the immediate area.[2][7] Restrict access to prevent further exposure.
-
Don Enhanced PPE: Before re-entering, don a higher level of PPE than for routine use. This must include: double chemical-resistant gloves, chemical splash goggles and a face shield, a chemical-resistant apron or coveralls, and an appropriate respirator.[10][11]
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or commercial absorbent pads to prevent it from spreading.[2]
-
Absorb and Collect: Gently cover and absorb the spilled material. Avoid creating dust.[5] Use non-sparking tools to carefully scoop the contaminated absorbent into a clearly labeled, sealable hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly according to your institution's established procedures.
-
Dispose: All contaminated materials, including gloves, absorbent, and disposable clothing, must be placed in the sealed container and disposed of as hazardous waste through your institution's environmental health and safety office.[3][6][12] Do not wash contaminated material into the sewer system.[2]
PPE Summary for Quick Reference
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup | Goggles & Face Shield | Double Chemical-Resistant Gloves | Chemical-Resistant Apron/Coveralls | Air-Purifying Respirator (N95/Organic Vapor) |
By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and ensure your engineering controls are functioning correctly.
References
- 2,2,4-Trimethyl-1,2-dihydroquinoline polymer SDS, 26780-96-1 Safety Data Sheets. (n.d.). Chemical Safety.
- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Personal protective equipment for handling Quinoline, (1-methylethyl)-. (n.d.). BenchChem.
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. (2024). Thermo Fisher Scientific.
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Chemical Safety Data Sheet MSDS / SDS - 1,2-Dihydro-2,2,4-trimethylquinoline. (2025). ChemicalBook.
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. (2024). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - 2,2,4-Trimethyl-1,2-dihydroquinoline polymer. (2011). KEMAI.
- Protective Clothing and Personal Protective Equipment. (2020). Ontario Pesticide Education Program.
- Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021). POGO.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
